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  • Product: 2-Cyclobutoxyacetonitrile
  • CAS: 1248613-93-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Cyclobutoxyacetonitrile

Abstract This technical guide provides a comprehensive overview of the synthesis of 2-cyclobutoxyacetonitrile, a valuable building block in medicinal chemistry and drug discovery. The document details the theoretical und...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-cyclobutoxyacetonitrile, a valuable building block in medicinal chemistry and drug discovery. The document details the theoretical underpinnings and practical execution of the most effective synthetic strategy, the Williamson ether synthesis. It is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth procedural instructions, characterization data, and critical safety protocols. The guide emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the synthetic process.

Introduction: The Significance of the Cyclobutane Motif and 2-Cyclobutoxyacetonitrile

The cyclobutane moiety is an increasingly important structural motif in medicinal chemistry. Its rigid, puckered conformation can impart unique and advantageous properties to drug candidates, including improved potency, selectivity, and pharmacokinetic profiles. The incorporation of a cyclobutane ring can introduce conformational constraints, act as a bioisostere for other groups, and provide a scaffold for the precise spatial arrangement of pharmacophoric elements.

2-Cyclobutoxyacetonitrile serves as a key intermediate in the synthesis of more complex molecules, leveraging the desirable properties of the cyclobutane group. The nitrile functionality is a versatile handle for a wide array of chemical transformations, allowing for its conversion into amines, carboxylic acids, and various heterocyclic systems. This guide focuses on a robust and reliable method for the preparation of 2-cyclobutoxyacetonitrile, enabling its accessibility for further research and development.

Recommended Synthetic Pathway: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1] This SN2 reaction is particularly well-suited for the synthesis of 2-cyclobutoxyacetonitrile from cyclobutanol and chloroacetonitrile.[2][3][4] The reaction proceeds in two main stages: the deprotonation of the alcohol to form a nucleophilic alkoxide, followed by the nucleophilic attack of the alkoxide on the electrophilic carbon of the alkyl halide.

Mechanistic Rationale

The synthesis begins with the deprotonation of cyclobutanol using a strong, non-nucleophilic base, typically sodium hydride (NaH), to generate the sodium cyclobutoxide in situ.[2][5] Sodium hydride is an excellent choice for this transformation as the only byproduct of the deprotonation is hydrogen gas, which is easily removed from the reaction mixture, driving the equilibrium towards the formation of the alkoxide.[5]

The resulting cyclobutoxide is a potent nucleophile that readily participates in an SN2 reaction with chloroacetonitrile.[3][4] The backside attack of the cyclobutoxide on the carbon atom bearing the chlorine atom leads to the displacement of the chloride leaving group and the formation of the desired ether, 2-cyclobutoxyacetonitrile.[1]

Williamson_Ether_Synthesis cluster_products Products Cyclobutanol Cyclobutanol Cyclobutoxide Sodium Cyclobutoxide Cyclobutanol->Cyclobutoxide Deprotonation (THF) NaH NaH NaH->Cyclobutoxide Product 2-Cyclobutoxyacetonitrile Cyclobutoxide->Product SN2 Attack Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Product NaCl NaCl Experimental_Workflow A 1. Setup and Inert Atmosphere - Assemble dry glassware. - Purge with N2/Ar. B 2. Preparation of Sodium Cyclobutoxide - Suspend NaH in anhydrous THF. - Add cyclobutanol dropwise at 0 °C. A->B C 3. Reaction with Chloroacetonitrile - Warm to room temperature. - Add chloroacetonitrile dropwise. - Heat to reflux (60-70 °C) for 4-6 hours. B->C D 4. Reaction Quench and Work-up - Cool to 0 °C. - Quench cautiously with water. - Extract with diethyl ether. C->D E 5. Purification - Wash organic layer with NaHCO3 and brine. - Dry over MgSO4. - Concentrate in vacuo. D->E F 6. Final Purification - Purify by vacuum distillation. E->F

Figure 2: Experimental workflow for the synthesis of 2-cyclobutoxyacetonitrile.

  • Preparation of the Reaction Apparatus: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is assembled. The apparatus is thoroughly dried and purged with an inert atmosphere of nitrogen or argon.

  • Formation of Sodium Cyclobutoxide: Anhydrous tetrahydrofuran (100 mL) is added to the reaction flask, followed by the careful addition of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents). The suspension is cooled to 0 °C in an ice bath. A solution of cyclobutanol (1.0 equivalent) in anhydrous THF (20 mL) is added dropwise via the addition funnel over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes, during which time hydrogen gas evolution should be observed.

  • Reaction with Chloroacetonitrile: After the hydrogen evolution ceases, a solution of chloroacetonitrile (1.1 equivalents) in anhydrous THF (15 mL) is added dropwise to the reaction mixture at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux (approximately 65-70 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to 0 °C, and the excess sodium hydride is cautiously quenched by the dropwise addition of water. The mixture is then partitioned between diethyl ether (150 mL) and water (100 mL). The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL).

  • Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product is purified by vacuum distillation to afford 2-cyclobutoxyacetonitrile as a colorless liquid.

Characterization of 2-Cyclobutoxyacetonitrile

The structure and purity of the synthesized 2-cyclobutoxyacetonitrile can be confirmed by various spectroscopic techniques. Based on data from analogous alkoxyacetonitriles, the following spectral characteristics are expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a multiplet for the methine proton of the cyclobutyl group attached to the oxygen atom. The methylene protons of the cyclobutyl ring will appear as multiplets. A singlet will be observed for the methylene protons adjacent to the nitrile group.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbons of the cyclobutoxy group and the acetonitrile moiety. The nitrile carbon is expected to appear in the range of 115-120 ppm. The methylene carbon adjacent to the nitrile will be in the region of 50-60 ppm, and the methine carbon of the cyclobutyl group attached to the oxygen will be in the 70-80 ppm range. [6] | Predicted ¹³C NMR Chemical Shifts | | :--- | | Carbon Atom | Approximate Chemical Shift (ppm) | | -C≡N | 117 | | -O-C H₂-CN | 55 | | -O-C H- | 75 | | Cyclobutyl -CH₂- | 25-35 |

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

Predicted IR Absorption Bands
Functional Group
C≡N (Nitrile)
C-O-C (Ether)
C-H (sp³ hybridized)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 2-cyclobutoxyacetonitrile (C₆H₉NO), the expected molecular weight is 111.14 g/mol . The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Safety Precautions

The synthesis of 2-cyclobutoxyacetonitrile involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood.

  • Sodium Hydride (NaH): Sodium hydride is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. [2]It should be handled under an inert atmosphere. In case of fire, use a Class D fire extinguisher (for combustible metals); do not use water, carbon dioxide, or foam extinguishers. [2]* Chloroacetonitrile: Chloroacetonitrile is a toxic and flammable liquid. It is harmful if swallowed, inhaled, or absorbed through the skin. [7]Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. [7]* Anhydrous Solvents: Anhydrous solvents like THF and diethyl ether are flammable and should be handled away from ignition sources.

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis of 2-cyclobutoxyacetonitrile via the Williamson ether synthesis. By following the provided experimental protocol and adhering to the stringent safety precautions, researchers can effectively prepare this valuable synthetic intermediate. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product. The principles and techniques described herein are broadly applicable to the synthesis of other alkoxyacetonitriles and related ether compounds.

References

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]

  • PubChem. (n.d.). Ethoxyacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Tormena, C. F., da Silva, A. A., & Rittner, R. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(3), 681-685.
  • NIST. (n.d.). (2-Methoxyphenyl)acetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • PubChem. (n.d.). Methoxyacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Williamson Ether Synthesis | SN2 Ether Formation + Traps. (n.d.). OrgoSolver. Retrieved from [Link]

  • NIST. (n.d.). Methoxyacetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Jones, R. G., & Orville-Thomas, W. J. (1964). Spectroscopic studies. Part II. The infrared spectra and structure of methoxyacetonitrile and chloromethyl methyl ether. Journal of the Chemical Society (Resumed), 692.
  • PubChemLite. (n.d.). 2-(tert-butoxy)acetonitrile (C6H11NO). Retrieved from [Link]

Sources

Exploratory

An Inquiry into 2-Cyclobutoxyacetonitrile (CAS Number 1248613-93-5): A Case of Undocumented Chemical Space

To our valued researchers, scientists, and drug development professionals, In the landscape of chemical research and development, it is not uncommon to encounter compounds that, despite being assigned a unique Chemical A...

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Author: BenchChem Technical Support Team. Date: April 2026

To our valued researchers, scientists, and drug development professionals,

In the landscape of chemical research and development, it is not uncommon to encounter compounds that, despite being assigned a unique Chemical Abstracts Service (CAS) number, remain largely undocumented in public scientific literature and commercial databases. This appears to be the case for 2-Cyclobutoxyacetonitrile (CAS 1248613-93-5) .

Following a comprehensive search of scientific databases, patent repositories, and chemical supplier catalogs, we must report that there is currently no publicly available technical data for this specific molecule. This includes a lack of information on its physicochemical properties, established synthesis protocols, potential applications, and safety and toxicological profiles.

While this prevents the creation of a traditional, data-rich technical guide, this situation presents an opportunity to delve into the fundamental principles of organic synthesis to propose a logical and scientifically sound theoretical pathway for its creation. As Senior Application Scientists, we can leverage our expertise to provide a well-reasoned, hypothetical approach to the synthesis of 2-Cyclobutoxyacetonitrile, grounded in established chemical principles. This serves as a guide for researchers who may be interested in synthesizing this molecule for their own novel applications.

Hypothetical Synthesis of 2-Cyclobutoxyacetonitrile: A Theoretical Workflow

The structure of 2-Cyclobutoxyacetonitrile suggests a straightforward synthetic approach based on fundamental and widely practiced organic reactions. A plausible two-step synthesis is proposed, commencing from readily available starting materials.

Step 1: Williamson Ether Synthesis of Cyclobutyl 2-hydroxyethyl ether

The initial step would involve the formation of the cyclobutoxy ether linkage. The Williamson ether synthesis is a robust and well-established method for this transformation. This would involve the reaction of a cyclobutoxide salt with a protected 2-haloethanol, followed by deprotection.

Experimental Protocol (Hypothetical):

  • Formation of Sodium Cyclobutoxide: To a solution of cyclobutanol in a suitable anhydrous solvent (e.g., tetrahydrofuran), an equimolar amount of a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The reaction is allowed to stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium cyclobutoxide.

  • Nucleophilic Substitution: 2-Bromoethanol is then added to the reaction mixture. The reaction is heated to reflux to facilitate the SN2 reaction, where the cyclobutoxide displaces the bromide, forming Cyclobutyl 2-hydroxyethyl ether.

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Step 2: Conversion of the Alcohol to the Nitrile

With the ether in hand, the terminal alcohol must be converted to a nitrile. This can be achieved through a two-step process involving conversion to an alkyl halide followed by nucleophilic substitution with a cyanide salt, or more directly using other established methods.

Experimental Protocol (Hypothetical):

  • Conversion to an Alkyl Halide (e.g., Bromide): The Cyclobutyl 2-hydroxyethyl ether is treated with a brominating agent such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) to convert the primary alcohol to the corresponding alkyl bromide.

  • Nucleophilic Cyanation: The resulting 1-bromo-2-cyclobutoxyethane is then reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This SN2 reaction introduces the nitrile group.

  • Work-up and Purification: The reaction mixture is quenched with water and the product, 2-Cyclobutoxyacetonitrile, is extracted. The organic extracts are washed, dried, and concentrated. The final product would likely be purified by vacuum distillation.

Visualizing the Hypothetical Synthesis

The proposed synthetic workflow can be visualized as a clear, two-stage process.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Formation Cyclobutanol Cyclobutanol SodiumCyclobutoxide Sodium Cyclobutoxide Cyclobutanol->SodiumCyclobutoxide  + NaH NaH NaH CyclobutylHydroxyethylEther Cyclobutyl 2-hydroxyethyl ether SodiumCyclobutoxide->CyclobutylHydroxyethylEther  + 2-Bromoethanol TwoBromoethanol 2-Bromoethanol BromoIntermediate 1-Bromo-2-cyclobutoxyethane CyclobutylHydroxyethylEther->BromoIntermediate  + PBr3 PBr3 PBr3 FinalProduct 2-Cyclobutoxyacetonitrile BromoIntermediate->FinalProduct  + NaCN NaCN NaCN

Caption: Hypothetical two-stage synthesis of 2-Cyclobutoxyacetonitrile.

Concluding Remarks for the Research Community

The absence of documented information for 2-Cyclobutoxyacetonitrile (CAS 1248613-93-5) highlights a pocket of unexplored chemical territory. The proposed synthetic route is based on reliable and well-understood organic chemistry principles and provides a solid starting point for any researcher wishing to explore the properties and potential applications of this molecule.

It is our hope that this theoretical guide will inspire and enable the scientific community to synthesize and characterize this and other undocumented compounds, thereby expanding our collective knowledge and paving the way for future discoveries. We encourage any researchers who undertake the synthesis and characterization of this molecule to publish their findings, thus filling the current void in the scientific record.

References

  • For Williamson Ether Synthesis: Title: Advanced Organic Chemistry: Part B: Reaction and Synthesis Source: Carey, F. A., & Sundberg, R. J. (2007). Springer.
  • For Conversion of Alcohols to Alkyl Halides: Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Smith, M. B., & March, J. (2020). Wiley.
  • For Nucleophilic Cyanation: Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations Source: Larock, R. C. (1999). Wiley-VCH.
Foundational

2-Cyclobutoxyacetonitrile molecular weight

Title: Analytical and Physicochemical Profiling of 2-Cyclobutoxyacetonitrile: Implications of Low Molecular Weight in Fragment-Based Drug Design Executive Summary As a Senior Application Scientist evaluating building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical and Physicochemical Profiling of 2-Cyclobutoxyacetonitrile: Implications of Low Molecular Weight in Fragment-Based Drug Design

Executive Summary

As a Senior Application Scientist evaluating building blocks for complex organic synthesis and Fragment-Based Drug Discovery (FBDD), I prioritize compounds that offer high structural efficiency. 2-Cyclobutoxyacetonitrile (CAS: 1248613-93-5) is a highly versatile aliphatic nitrile. Its precise average molecular weight of 111.144 g/mol is not merely a physical constant; it is a critical parameter that dictates its volatility, ionization behavior, and ligand efficiency[1]. This technical guide provides an in-depth analysis of 2-Cyclobutoxyacetonitrile, focusing on the analytical verification of its molecular weight and its strategic advantages in medicinal chemistry.

Section 1: Physicochemical Profiling and the "Rule of Three"

In FBDD, the starting point for lead generation relies on small, highly efficient binders. The "Rule of Three" (RO3) postulates that ideal fragments should possess a molecular weight (MW) ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a ClogP ≤ 3[2].

With a molecular weight of exactly 111.144 g/mol , 2-Cyclobutoxyacetonitrile is exceptionally well-positioned within this chemical space[1]. The low molecular weight ensures that when this fragment is "grown" or merged with other pharmacophores, the final drug candidate is highly unlikely to violate Lipinski's Rule of Five (MW < 500 Da).

Table 1: Quantitative Mass and Structural Data

PropertyValueStructural & Experimental Implication
Molecular Formula C₆H₉NODictates isotopic distribution (M+1 ~6.6%).
Average Molecular Weight 111.144 g/mol Ideal for FBDD (RO3 compliant); high Ligand Efficiency[1].
Monoisotopic Mass 111.0684 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Heavy Atom Count 8Yields exceptionally high binding efficiency per atom.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 2 (Nitrile N, Ether O)Provides specific target engagement vectors without excessive polarity.

Section 2: Analytical Methodology for Molecular Weight Verification

A common pitfall in the analytical laboratory is attempting to verify the molecular weight of low-mass, neutral aliphatic nitriles using Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS).

The Causality of Method Selection: 2-Cyclobutoxyacetonitrile lacks a strongly basic amine or highly acidic moiety; thus, it does not ionize efficiently in standard ESI+ or ESI- modes. Furthermore, its low molecular weight (111.14 g/mol ) and lack of strong hydrogen-bond donors render it relatively volatile. Therefore, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the self-validating, gold-standard protocol for this compound[3]. EI provides "hard" ionization, which reliably produces the radical cation molecular ion ( M+∙ ) alongside a highly reproducible fragmentation pattern.

Step-by-Step GC-EI-MS Protocol
  • Sample Preparation: Dilute 2-Cyclobutoxyacetonitrile to a concentration of 1.0 mg/mL in GC-grade dichloromethane (DCM). DCM is chosen for its high volatility and excellent solvation of aliphatic ethers and nitriles.

  • Injection: Inject 1.0 µL of the sample into a split/splitless injector set to 250°C. Utilize a split ratio of 1:50 to prevent column overloading and maintain sharp peak geometries.

  • Chromatographic Separation: Utilize a standard 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film). Set the helium carrier gas flow to a constant 1.0 mL/min. Program the oven: 50°C hold for 2 min, ramp at 15°C/min to 250°C.

  • Ionization: Operate the EI source at 70 eV with a source temperature of 230°C. The 70 eV energy ensures optimal penetration of the reagent gas and consistent fragmentation[3].

  • Mass Detection: Scan the quadrupole mass analyzer from m/z 35 to 300. Critical Insight: Starting the scan at m/z 35 intentionally excludes background interference from atmospheric nitrogen (m/z 28) and oxygen (m/z 32), which is a standard best practice in low-MW EI-MS[4]. The molecular ion will be detected at m/z 111.1.

GCMS_Workflow Sample Sample Prep (1 mg/mL in DCM) Injection GC Injection (Split 1:50) Sample->Injection 1 µL Separation Capillary Column (DB-5MS) Injection->Separation Vaporization Ionization EI Ionization (70 eV) Separation->Ionization Elution Detection Mass Analyzer (m/z 111.1) Ionization->Detection M+• generation

GC-MS analytical workflow for the molecular weight verification of 2-Cyclobutoxyacetonitrile.

Section 3: Synthetic Mass Tracking and Workflows

In drug development, 2-Cyclobutoxyacetonitrile is rarely the final active pharmaceutical ingredient (API); it is a synthetic vector. Tracking the molecular weight shifts during synthetic transformations is essential for reaction monitoring.

For example, the reduction of the nitrile to a primary amine (2-cyclobutoxyethan-1-amine) results in a precise mass shift from 111.14 g/mol to 115.17 g/mol (a Δ of +4.03 g/mol ). Alternatively, a [2+3] cycloaddition with an azide to form a tetrazole shifts the mass to 154.17 g/mol (a Δ of +43.03 g/mol ). Understanding these exact mass differentials allows the chemist to rapidly validate reaction completion via mass spectrometry.

MassTracking Start 2-Cyclobutoxyacetonitrile MW: 111.14 g/mol Reduction Reduction (LiAlH4) Δ Mass: +4.03 g/mol Start->Reduction Cycloaddition Azide Cycloaddition Δ Mass: +43.03 g/mol Start->Cycloaddition Amine 2-Cyclobutoxyethan-1-amine MW: 115.17 g/mol Reduction->Amine Tetrazole 5-(Cyclobutoxymethyl)-1H-tetrazole MW: 154.17 g/mol Cycloaddition->Tetrazole

Mass tracking of 2-Cyclobutoxyacetonitrile through primary synthetic pathways.

Conclusion

The molecular weight of 2-Cyclobutoxyacetonitrile (111.144 g/mol ) fundamentally dictates its handling, analytical verification, and application in drug discovery. By leveraging GC-EI-MS for precise mass confirmation and exploiting its low molecular weight for high ligand efficiency, researchers can effectively utilize this building block to navigate complex synthetic pipelines and generate highly optimized lead compounds.

References

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003) - A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. Retrieved from:[Link]

  • Agilent Technologies - Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from:[Link]

  • LCGC International - Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. Retrieved from: [Link]

Sources

Exploratory

Comprehensive Technical Guide: Physical Properties and Synthetic Utility of 2-Cyclobutoxyacetonitrile

Introduction and Chemical Identity 2-Cyclobutoxyacetonitrile (CAS: 1248613-93-5) is an emerging aliphatic nitrile building block characterized by its unique cyclobutane ether linkage[1]. In modern drug discovery and synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Identity

2-Cyclobutoxyacetonitrile (CAS: 1248613-93-5) is an emerging aliphatic nitrile building block characterized by its unique cyclobutane ether linkage[1]. In modern drug discovery and synthetic organic chemistry, the incorporation of strained ring systems like cyclobutane is increasingly utilized to modulate the pharmacokinetic profiles of lead compounds, specifically by altering lipophilicity and metabolic stability. This whitepaper provides an in-depth analysis of the physical properties, structure-property relationships, and validated experimental protocols for handling and utilizing 2-Cyclobutoxyacetonitrile[2].

Core Physical Properties

Understanding the physical parameters of 2-Cyclobutoxyacetonitrile is critical for optimizing reaction conditions, particularly in solvent selection, purification, and thermodynamic control. Below is a summary of its core physical properties based on structural analysis and chemical supplier data[3][4].

PropertyValueScientific Implication
Molecular Formula C₆H₉NODictates stoichiometric calculations and mass spectrometry (MS) parent ion targeting.
Molecular Weight 111.14 g/mol Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
CAS Registry Number 1248613-93-5Essential for precise chemical sourcing and database querying.
Structural Features Cyclobutoxy group + NitrileThe ether oxygen acts as a hydrogen bond acceptor, while the nitrile provides a linear, sp-hybridized electrophilic center.
Predicted State (25°C) LiquidTypical for low-molecular-weight aliphatic nitriles, necessitating handling via volumetric transfer.

Mechanistic Insights: Structure-Property Relationships

The physical behavior of 2-Cyclobutoxyacetonitrile is governed by the interplay between the cyclobutane ring and the cyano group.

  • Dipole Moment and Solubility: The highly electronegative nitrogen atom in the nitrile group creates a strong dipole moment. This polarity, combined with the ether oxygen, renders the molecule miscible with polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) and moderately soluble in aqueous media. The cyclobutane ring introduces a hydrophobic domain, providing a balanced partition coefficient (LogP) suitable for biological assays.

  • Ring Strain and Reactivity: The cyclobutane ring possesses significant angle strain (approximately 26.3 kcal/mol). While the ether linkage insulates the nitrile from direct conjugative effects, the proximity of the strained ring can influence the steric environment during nucleophilic attack at the nitrile carbon.

Synthetic Utility and Experimental Workflows

As a versatile building block, 2-Cyclobutoxyacetonitrile is primarily utilized in two divergent synthetic pathways: reduction to the corresponding primary amine or hydrolysis to the carboxylic acid[2].

Downstream Functionalization Pathways

G A 2-Cyclobutoxyacetonitrile (Starting Material) B Reduction (LiAlH4) Ether solvent A->B Pathway 1 C Hydrolysis (NaOH/H2O) Heat A->C Pathway 2 D 2-Cyclobutoxyethan-1-amine (Amine Building Block) B->D Workup E 2-Cyclobutoxyacetic acid (Acid Building Block) C->E Acidification

Caption: Divergent synthetic workflows for the functionalization of 2-Cyclobutoxyacetonitrile.

Standard Operating Procedure: Reduction to Primary Amine

This protocol describes a self-validating system for the reduction of the nitrile to a primary amine, a common transformation in pharmaceutical synthesis.

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere to prevent moisture-induced quenching of the reducing agent.

  • Reagent Addition: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents) in anhydrous diethyl ether at 0°C. Causality: The ice bath controls the exothermic nature of the hydride transfer.

  • Substrate Introduction: Dissolve 2-Cyclobutoxyacetonitrile in anhydrous ether and add dropwise to the LiAlH₄ suspension.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via Thin Layer Chromatography (TLC) using a ninhydrin stain. Self-Validation: The disappearance of the UV-inactive starting material and the appearance of a ninhydrin-positive spot (primary amine) confirms reaction progress.

  • Fieser Workup: Quench the reaction sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH₄ in grams). Causality: This specific sequence precipitates aluminum salts as a granular white solid, preventing emulsion formation and allowing for easy filtration.

Analytical Validation Protocols

To ensure the integrity of 2-Cyclobutoxyacetonitrile before use in sensitive syntheses, rigorous analytical validation is required.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR should display a distinct singlet for the methylene protons adjacent to the nitrile group (typically around δ 4.2 ppm), and complex multiplets for the cyclobutane protons ( δ 1.5 - 2.4 ppm).

  • Infrared Spectroscopy (IR): A sharp, characteristic absorption band at approximately 2250 cm⁻¹ is mandatory for confirming the presence of the C≡N functional group.

References

Sources

Foundational

The Strategic Integration of Cyclobutane-Containing Nitriles in Modern Drug Discovery: A Technical Whitepaper

Executive Summary As the pharmaceutical industry shifts away from the "flatland" of sp2-hybridized aromatic rings to improve clinical success rates, the incorporation of sp3-rich, conformationally restricted scaffolds ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the pharmaceutical industry shifts away from the "flatland" of sp2-hybridized aromatic rings to improve clinical success rates, the incorporation of sp3-rich, conformationally restricted scaffolds has become a critical strategy. Among these, the cyclobutane ring paired with a nitrile group represents a highly privileged, yet historically underutilized, pharmacophore. As a Senior Application Scientist, I have observed that the unique physicochemical properties of this combination—specifically the puckered geometry of the cyclobutane ring and the strong, directional dipole of the nitrile—offer unprecedented opportunities for target affinity optimization and metabolic shielding. This whitepaper provides an in-depth mechanistic analysis, self-validating synthetic protocols, and structural activity relationship (SAR) insights for drug development professionals working with cyclobutane-containing nitriles.

Mechanistic Rationale: The Cyclobutane-Nitrile Pharmacophore

The Cyclobutane Scaffold: Puckering and sp3 Enrichment

Unlike larger, flexible cycloalkanes, cyclobutane possesses a rigid, puckered conformation (~30° fold) designed to relieve torsional strain 1. The ring is highly strained (26.3 kcal/mol), and the 1,3 C-C non-bonding repulsions elongate the C-C bonds to 1.56 Å (compared to 1.54 Å in ethane) 1. The Causality: This unique architecture is not merely a structural curiosity; it dictates how substituents are projected into a receptor pocket. By replacing a planar phenyl ring or a flexible cyclohexane with a cyclobutane, medicinal chemists can lock the molecule into a bioactive conformation, significantly reducing the entropic penalty upon target binding 2.

The Nitrile Group: Metabolic Shielding and Directional H-Bonding

The nitrile group (-C≡N) is a versatile isostere for carbonyls, halogens, and hydroxyl groups 3. It acts as a potent hydrogen-bond acceptor due to the electronegativity of the sp-hybridized nitrogen. The Causality: In vivo, the nitrile group functions as a metabolic blocking site. Because it is highly resistant to oxidative metabolism by Cytochrome P450 enzymes, placing a nitrile on a cyclobutane ring effectively shields the adjacent sp3 carbons from hydroxylation, thereby extending the drug's half-life and improving overall metabolic stability 4.

Quantitative Data Summaries

To understand the physical and pharmacological advantages of this motif, we must compare it against standard baselines.

Table 1: Physicochemical Properties of Saturated Carbocycles

Carbocycle Strain Energy (kcal/mol) Average C-C Bond Length (Å) Dominant Conformation
Cyclopropane 28.1 1.53 Planar
Cyclobutane 26.3 1.56 Puckered (~30°)
Cyclopentane 7.1 1.54 Envelope

| Cyclohexane | 0.0 | 1.54 | Chair |

Table 2: Pharmacological Impact of Cyclobutane-Nitrile Integration

Drug / Candidate Target Structural Modification Pharmacological Outcome
Apalutamide Androgen Receptor (AR) Cyclobutane spiro-thiohydantoin Fourfold lower brain penetration vs enzalutamide, reducing seizure risk.
Cbl-b Inhibitors Cbl-b Ligase Benzhydryl cyclobutane nitrile Maintained target potency (IC50 ~160 nM) while significantly lowering lipophilicity.

| Ivosidenib | IDH1 | Difluorocyclobutane substitution | Shifted metabolic clearance from high to medium range, enabling FDA approval. |

Visualizing the Discovery Workflow

G Target Target Identification (e.g., AR, Cbl-b) Scaffold Cyclobutane Scaffold (Conformational Rigidity) Target->Scaffold Scaffold Hopping Nitrile Nitrile Introduction (H-Bond Acceptor) Target->Nitrile Isosteric Replacement Synergy Cyclobutane-Nitrile Pharmacophore Scaffold->Synergy sp3 Enrichment Nitrile->Synergy Vector Optimization Metabolism Metabolic Shielding (Reduced Clearance) Synergy->Metabolism In vivo Stability Affinity Enhanced Affinity (Directional Binding) Synergy->Affinity Receptor Fit Lead Optimized Lead Compound (e.g., Apalutamide) Metabolism->Lead Affinity->Lead

Logical workflow of cyclobutane-nitrile pharmacophore integration in drug discovery.

Synthetic Methodologies & Self-Validating Protocols

From a process chemistry standpoint, synthesizing cyclobutane nitriles requires precise control over reaction conditions to prevent ring-opening or unwanted side reactions. Below are two field-proven, self-validating protocols.

Protocol 1: Classical Strecker Synthesis of 1-Amino-cyclobutanecarbonitriles

This pathway is critical for generating spirocyclic drugs like Apalutamide [[5]]().

  • Causality: Cyclobutanone is prone to enolization under strongly basic aqueous conditions. Utilizing Trimethylsilyl cyanide (TMSCN) in glacial acetic acid instead of aqueous NaCN/NH4Cl ensures an anhydrous, mildly acidic environment. This drives the equilibrium toward the α-aminonitrile without degrading the strained ring, while simultaneously avoiding the severe toxicity risks of handling bulk sodium cyanide 6.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the primary aniline/amine (1.0 equiv) and cyclobutanone (1.2 equiv) in glacial acetic acid under an inert nitrogen atmosphere. Stir for 30 minutes at room temperature.

  • Cyanation: Cool the reactor to 0 °C. Slowly add TMSCN (1.5 equiv) dropwise to control the exothermic cyanation. Once added, allow the reaction to warm to ambient temperature and stir for 12 hours.

  • Quench & Extraction: Carefully quench the reaction with saturated aqueous NaHCO3 until pH ~7. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation (IPC): Pull a 10 µL aliquot of the organic phase prior to concentration. Dilute in MeCN and analyze via UPLC-MS. The reaction is validated when the [M+H]+ ion of the cyclobutyl nitrile is dominant. Confirm structural integrity via 13C NMR: the characteristic nitrile carbon must appear at ~120 ppm, and the quaternary cyclobutane carbon at ~50 ppm.

Protocol 2: Advanced SO2F2-Mediated Ring-Opening Cross-Coupling

For the discovery of novel elongated aliphatic nitriles, recent advances utilize cyclobutanone oximes 4.

  • Causality: The N-O bond of cyclobutanone oxime is highly stable. Sulfuryl fluoride (SO2F2) acts as a gaseous, mild activating agent that converts the oxime into a highly reactive fluorosulfate intermediate in situ. Upon catalytic activation, the N-O bond cleaves, triggering a strain-driven ring-opening that yields a primary alkyl radical tethered to a nitrile, which is subsequently trapped by an alkene 4.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk tube, combine cyclobutanone oxime (1.0 equiv), the target alkene (1.5 equiv), and the appropriate transition metal catalyst (e.g., Ni or Cu salts) in an anhydrous solvent (e.g., DMF).

  • In Situ Activation: Evacuate and backfill the tube with SO2F2 gas via a balloon. Stir the mixture at room temperature for 16-24 hours. The SO2F2 activates the oxime without requiring the isolation of explosive O-acyl oxime intermediates.

  • Self-Validation (IPC): Monitor the reaction via GC-MS. The protocol is self-validating when the oxime peak completely disappears, replaced by the mass of the δ-olefin-containing aliphatic nitrile. The stereoselectivity of the resulting double bond must be validated via 1H NMR, looking for a coupling constant J > 15 Hz to confirm the (E)-configuration.

G Start1 Cyclobutanone Path1 Strecker Reaction (TMSCN / AcOH) Start1->Path1 Classical Route Start2 Cyclobutanone Oxime Path2 SO2F2-Mediated Ring-Opening Start2->Path2 Cross-Coupling Int1 1-Amino-cyclobutane carbonitrile Path1->Int1 Cyanide Addition Int2 δ-Olefin Aliphatic Nitrile Path2->Int2 N-O Activation Val1 IPC: UPLC-MS & 13C NMR (Self-Validation) Int1->Val1 Verification Val2 IPC: GC-MS & 1H NMR (Self-Validation) Int2->Val2 Verification

Synthetic pathways for cyclobutane nitriles: Strecker reaction vs SO2F2-mediated ring-opening.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates | PMC (nih.gov) |[Link]

  • Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) | Beilstein Journals |[Link]

  • Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer | PMC (nih.gov) |[Link]

  • US10513504B2 - Processes for the preparation of apalutamide and intermediates thereof | Google P
  • Discovery, Optimization, and Biological Evaluation of Arylpyridones as Cbl-b Inhibitors | ACS Publications |[Link]

  • Nitrile | Wikipedia | [Link]

Sources

Exploratory

A Theoretical and Computational In-depth Guide to 2-Cyclobutoxyacetonitrile

This technical guide provides a comprehensive theoretical framework for the study of 2-Cyclobutoxyacetonitrile, a molecule of interest in synthetic chemistry and drug discovery. For researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive theoretical framework for the study of 2-Cyclobutoxyacetonitrile, a molecule of interest in synthetic chemistry and drug discovery. For researchers, scientists, and drug development professionals, this document outlines the core computational methodologies and theoretical considerations necessary to understand its structural, electronic, and spectroscopic properties. By applying established principles of quantum chemistry and conformational analysis, we can predict and rationalize the behavior of this molecule, guiding future experimental work.

Introduction to 2-Cyclobutoxyacetonitrile: A Molecule of Untapped Potential

2-Cyclobutoxyacetonitrile, with its unique combination of a strained cyclobutane ring and an electron-withdrawing nitrile group, presents an intriguing subject for theoretical investigation. The inherent ring strain of the cyclobutane moiety can significantly influence the molecule's reactivity and conformational preferences.[1][2] The nitrile group, a versatile functional group in organic synthesis, can participate in various chemical transformations and exhibits characteristic spectroscopic signatures.[3][4] Understanding the interplay between these two functional groups is crucial for harnessing the full potential of 2-Cyclobutoxyacetonitrile in various applications.

This guide will delve into a systematic theoretical approach to characterize 2-Cyclobutoxyacetonitrile, covering its conformational landscape, electronic structure, and predicted spectroscopic properties. The methodologies described herein are designed to provide a robust and self-validating computational protocol.

Computational Methodologies: A Pathway to Accurate Predictions

The foundation of any theoretical study lies in the selection of appropriate computational methods. For a molecule like 2-Cyclobutoxyacetonitrile, a multi-step approach is recommended to ensure both accuracy and computational efficiency.

A typical workflow for the theoretical study of 2-Cyclobutoxyacetonitrile would involve the following steps:

G cluster_0 Initial Steps cluster_1 Quantum Mechanical Refinement cluster_2 Property Calculations A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B Identify low-energy conformers C Geometry Optimization of Conformers (DFT) B->C Refine geometries D Frequency Calculations (Vibrational Analysis) C->D Confirm minima, obtain thermochemistry E Single-Point Energy Calculations (Higher-Level Theory) D->E Improve energy accuracy F Electronic Structure Analysis (NBO, MOs) D->F Analyze bonding and reactivity G Spectroscopic Predictions (NMR, IR) D->G Predict experimental observables

Caption: A typical workflow for the theoretical investigation of 2-Cyclobutoxyacetonitrile.

Step-by-Step Protocol:

  • Initial 3D Structure Generation: A starting 3D structure of 2-Cyclobutoxyacetonitrile can be generated using any standard molecular modeling software.

  • Conformational Search: Due to the flexibility of the cyclobutoxy group, a thorough conformational search is essential. This can be initially performed using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to identify a set of low-energy conformers.

  • Geometry Optimization: The low-energy conformers from the initial search should then be subjected to geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-311++G(d,p) offers a good balance of accuracy and computational cost for this purpose.[5]

  • Frequency Calculations: Following optimization, frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true energy minima. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Single-Point Energy Calculations: To obtain more accurate relative energies of the conformers, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods like CCSD(T), with a larger basis set (e.g., cc-pVTZ).[6]

  • Electronic Structure and Property Analysis: Based on the optimized geometries, various electronic properties can be calculated. This includes Natural Bond Orbital (NBO) analysis to understand charge distribution and orbital interactions, and analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity.[7][8] Spectroscopic properties like NMR chemical shifts and IR vibrational frequencies can also be predicted.

Conformational Analysis: The Puckered World of the Cyclobutoxy Group

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain.[2][9] The puckering angle is a key geometric parameter. For 2-Cyclobutoxyacetonitrile, the orientation of the acetonitrile group relative to the cyclobutane ring will lead to different conformers.

The primary conformational isomers to consider are the axial and equatorial positions of the -OCH₂CN substituent on the puckered cyclobutane ring.

G cluster_0 Axial Conformer cluster_1 Equatorial Conformer A Axial -OCH₂CN B Equatorial -OCH₂CN A->B Ring Puckering

Caption: The two primary conformers of 2-Cyclobutoxyacetonitrile based on the substituent position.

It is generally expected that the equatorial conformer will be lower in energy due to reduced steric hindrance.[10] However, the energetic difference may be small, and both conformers could be present in equilibrium at room temperature. A detailed computational study as outlined in Section 2 is necessary to quantify this energy difference.

Table 1: Predicted Key Geometric Parameters for 2-Cyclobutoxyacetonitrile (Equatorial Conformer)

ParameterPredicted ValueSignificance
Cyclobutane Puckering Angle~25-35°Relieves torsional strain.[2]
C-O-C Bond Angle~110-115°Typical for an ether linkage.
C≡N Bond Length~1.15 ÅCharacteristic of a nitrile triple bond.
O-C-C-N Dihedral AngleVariableDefines the orientation of the acetonitrile group.

Electronic Structure and Reactivity: The Influence of the Nitrile Group

The electronic properties of 2-Cyclobutoxyacetonitrile are largely dictated by the interplay between the cyclobutoxy group and the nitrile moiety. The nitrile group is strongly electron-withdrawing, which will polarize the C≡N bond and influence the charge distribution across the molecule.[4]

Molecular Orbital Analysis:

  • HOMO (Highest Occupied Molecular Orbital): The HOMO is likely to be localized on the oxygen atom of the cyclobutoxy group, indicating its potential as a site for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is expected to be a π* orbital of the C≡N bond, making the carbon atom of the nitrile group susceptible to nucleophilic attack.[3][7]

This HOMO-LUMO distribution suggests that 2-Cyclobutoxyacetonitrile can act as both a nucleophile (at the oxygen) and an electrophile (at the nitrile carbon).

Natural Bond Orbital (NBO) Analysis:

NBO analysis can provide a quantitative measure of the charge distribution. It is predicted that the nitrogen atom will carry a significant negative charge, while the carbon atom of the nitrile group and the carbon atom of the cyclobutane ring attached to the oxygen will have partial positive charges. This charge distribution is crucial for understanding intermolecular interactions and reactivity.

Predicted Spectroscopic Signatures: A Guide for Experimental Characterization

Theoretical calculations can provide valuable predictions of the spectroscopic properties of 2-Cyclobutoxyacetonitrile, aiding in its experimental identification and characterization.[11][12][13]

Infrared (IR) Spectroscopy:

The most characteristic IR absorption band for 2-Cyclobutoxyacetonitrile is expected to be the C≡N stretching vibration.

Table 2: Predicted Prominent IR Absorption Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C≡N Stretch~2250Medium to Strong
C-H Stretch (Cyclobutane)~2850-3000Strong
C-O Stretch (Ether)~1100-1200Strong

The exact position of the C≡N stretch can be influenced by the molecular environment and any intermolecular interactions.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR chemical shifts can be predicted with reasonable accuracy using the GIAO (Gauge-Including Atomic Orbital) method at the DFT level of theory.

  • ¹H NMR: The protons on the cyclobutane ring will exhibit complex splitting patterns due to their diastereotopic nature. The protons on the carbon adjacent to the oxygen will be deshielded and appear at a higher chemical shift. The methylene protons of the acetonitrile group will also be deshielded by the adjacent oxygen and the nitrile group.

  • ¹³C NMR: The carbon atom of the nitrile group is expected to have a chemical shift in the range of 115-125 ppm. The carbons of the cyclobutane ring will have distinct chemical shifts depending on their position relative to the oxygen atom.

Mass Spectrometry:

While not directly calculated, the theoretical structure can help predict fragmentation patterns in mass spectrometry. Common fragmentation pathways could include the loss of the acetonitrile radical (•CH₂CN) or cleavage of the cyclobutane ring.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the investigation of 2-Cyclobutoxyacetonitrile. By employing the computational methodologies described, researchers can gain valuable insights into the conformational preferences, electronic structure, and spectroscopic properties of this molecule. These theoretical predictions can serve as a powerful tool to guide synthetic efforts, rationalize experimental observations, and explore the potential applications of 2-Cyclobutoxyacetonitrile in various fields of chemistry. Future experimental studies are encouraged to validate these theoretical findings and further elucidate the chemistry of this intriguing molecule.

References

  • Bhattacharyya, K., & Bhaumik, D. (1980). Quantum chemical study of relative reactivities of a series of amines and nitriles: relevance to prebiotic chemistry. Origins of Life, 10(3), 253–259. [Link]

  • Zhu, Y., Zhang, S., & Tang, Y. (2004). A quantum chemistry calculation study on the inhibition efficiency of the para‐chlorobenzene nitriles on carbon steel in hydrochloric acid. Anti-Corrosion Methods and Materials, 51(2), 114-121. [Link]

  • Vogt, M., & Wenthold, P. G. (2009). Dimerisation of nitrile oxides: a quantum-chemical study. Organic & Biomolecular Chemistry, 7(14), 2899–2908. [Link]

  • LibreTexts. (2023). 20.7 Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Gil, M. J., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

  • Seitz, G., & Imming, P. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(3), 453-484. [Link]

  • Rizzato, S., et al. (2018). A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. Molecules, 23(12), 3128. [Link]

  • Lumen Learning. Conformers of Cycloalkanes. MCC Organic Chemistry. [Link]

  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Conformational analysis of cycloalkanes. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy. Organic Chemistry at CU Boulder. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of the cyclo-trimer of acetonitrile. [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

  • Al-Hourani, B. J. (2020). Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. Oriental Journal of Chemistry, 36(2), 246-253. [Link]

  • LibreTexts. (2026). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Belmar, J., et al. (2012). Convenient synthesis and characterization of molecules containing multiple β-keto ester units. Tetrahedron Letters, 53(37), 4984-4988. [Link]

  • Sharma, R., et al. (2023). Computational investigation of the impact of potential AT2R polymorphism on small molecule binding. Journal of Biomolecular Structure & Dynamics, 41(10), 4053-4065. [Link]

  • Powers, R. (n.d.). Structure Determination of Organic Compounds. University of Nebraska-Lincoln. [Link]

  • LabXchange. (2021, October 13). Spectroscopy Worked Example Combining IR, MS, and NMR. LabXchange. [Link]

  • ResearchGate. (n.d.). Cyclobutane—Physical Properties and Theoretical Studies. [Link]

  • ResearchGate. (2025, February 20). Experimental and computational analysis of C≡N and C–H stretching bands in acetonitrile solutions. [Link]

  • ResearchGate. (2018, August 13). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. [Link]

  • ResearchGate. (n.d.). Synthesis and X-ray Single Crystals Characterizations of 2-Amino-4-(2-chlorophenyl)-6-Chloro-4HBenzo[ h]Chromene-3-Carbonitrile. [Link]

Sources

Foundational

2-Cyclobutoxyacetonitrile: A Comprehensive Reactivity Profile and Synthetic Utility Guide

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need to balance a molecule's lipophilicity, metabolic stability, and target affinity. 2-Cyclobutoxyacetonitril...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need to balance a molecule's lipophilicity, metabolic stability, and target affinity. 2-Cyclobutoxyacetonitrile (CAS: 1248613-93-5) has emerged as a highly versatile bifunctional building block. By incorporating a cyclobutane ring via an ether linkage to an acetonitrile moiety, this compound allows researchers to introduce sterically constrained, metabolically robust cyclobutoxy groups into complex scaffolds. Derivatives of alkoxyacetonitriles have demonstrated significant biological utility, including potent anticonvulsant activity in medicinal chemistry campaigns[1].

This whitepaper provides an in-depth technical analysis of the reactivity profile of 2-cyclobutoxyacetonitrile, detailing the physicochemical causality behind its behavior and providing self-validating experimental protocols for its most critical synthetic transformations.

Physicochemical & Structural Profiling

The reactivity of 2-cyclobutoxyacetonitrile is governed by the synergistic electronic effects of its functional groups[2]:

  • The Nitrile Group (-C≡N): Acts as a strong electrophilic center susceptible to nucleophilic attack, while simultaneously providing inductive and resonance stabilization to adjacent carbanions.

  • The Ether Linkage (-O-): The oxygen atom inductively withdraws electron density from the α -methylene group, further increasing the acidity of the α -protons.

  • The Cyclobutane Ring: Provides moderate steric bulk. Unlike highly flexible linear alkyl chains, the cyclobutane ring restricts conformational freedom, which can influence the trajectory of incoming nucleophiles during additions to the nitrile.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that dictate the handling and reactivity of the compound,[3].

PropertyValueSynthetic Implication
CAS Number 1248613-93-5Standard identifier for procurement and safety tracking.
Molecular Formula C₆H₉NODictates mass spectrometry expected m/z (111.14 g/mol ).
SMILES N#CCOC1CCC1Useful for in silico modeling and pKa predictions.
α -Proton pKa (Est.) ~22-25 (in DMSO)Requires strong, non-nucleophilic bases (e.g., LDA) for deprotonation.
Electrophilicity ModerateNitrile requires activation (heat or Lewis acids) or strong nucleophiles (Grignards) for addition.

Core Reactivity Pathways

The bifunctional nature of 2-cyclobutoxyacetonitrile allows it to serve as a hub for divergent synthetic pathways. The global reactivity map is visualized below.

ReactivityMap Core 2-Cyclobutoxyacetonitrile (CAS: 1248613-93-5) Amine 2-Cyclobutoxyethan-1-amine (Reduction) Core->Amine LiAlH4 or H2/Pd-C Ketone Cyclobutoxymethyl Ketone (Nucleophilic Addition) Core->Ketone RMgX, then H3O+ Alkylated α-Alkylated Nitrile (Deprotonation/Alkylation) Core->Alkylated LDA, then R-X Tetrazole 5-(Cyclobutoxymethyl)-1H-tetrazole ([3+2] Cycloaddition) Core->Tetrazole NaN3, NH4Cl, Δ

Caption: Global reactivity map of 2-cyclobutoxyacetonitrile detailing four primary synthetic pathways.

Nitrile Reduction (Primary Amine Synthesis)

Causality: The nitrile carbon is at the +3 oxidation state. Reduction to the +1 state yields a primary amine. Because the adjacent oxygen can coordinate with metal hydrides, Lithium Aluminum Hydride (LiAlH₄) is highly effective. The resulting 2-cyclobutoxyethan-1-amine is a highly valuable nucleophile for subsequent amide couplings or reductive aminations.

α -C-H Functionalization (Alkylation)

Causality: The protons situated between the oxygen atom and the nitrile group are highly acidic due to dual inductive electron withdrawal[2]. Utilizing a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) kinetically deprotonates this position without attacking the electrophilic nitrile carbon. The resulting carbanion can be trapped with alkyl halides.

Mechanism Substrate 2-Cyclobutoxyacetonitrile Carbanion Nitrile-Stabilized Carbanion Substrate->Carbanion Deprotonation Base LDA (Base) -78°C Base->Carbanion Product α-Alkylated Product Carbanion->Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Product

Caption: Mechanistic workflow for the α-deprotonation and subsequent electrophilic alkylation.

3.3.[3+2] Cycloaddition (Tetrazole Synthesis)

Causality: The nitrile group acts as a dipolarophile. Reaction with sodium azide yields a tetrazole, which is a widely recognized bioisostere for a carboxylic acid. The tetrazole maintains a similar pKa (~4.5) to a carboxylic acid but offers superior metabolic stability and membrane permeability.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) and mechanistic rationales for the chosen conditions.

Protocol A: Reduction to 2-Cyclobutoxyethan-1-amine
  • Objective: Complete reduction of the nitrile to a primary amine.

  • Causality Check: LiAlH₄ is used over milder hydrides (like NaBH₄) because nitriles are relatively unreactive to nucleophilic hydride attack without strong Lewis acidic coordination (provided by the lithium cation).

  • Procedure:

    • Suspend LiAlH₄ (2.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C.

    • Add a solution of 2-cyclobutoxyacetonitrile (1.0 equiv) in THF dropwise over 15 minutes to control the exothermic evolution of hydrogen gas.

    • Warm the reaction to room temperature and stir for 4 hours.

    • IPC: Monitor by TLC (DCM:MeOH 9:1). The product will stain positive (purple/pink) with ninhydrin, indicating a primary amine.

    • Workup (Fieser Method): Quench at 0 °C by sequential dropwise addition of x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH₄ in grams). Rationale: This specific sequence converts the gelatinous aluminum salts into a granular, easily filterable precipitate, preventing emulsion formation.

    • Filter through Celite, concentrate the filtrate, and purify via Kugelrohr distillation.

Protocol B: α -Alkylation with Methyl Iodide
  • Objective: Mono-alkylation at the α -position.

  • Causality Check: The reaction must be kept at -78 °C. Allowing the carbanion to warm in the absence of an electrophile will result in the Thorpe-Ziegler reaction (self-condensation of the nitrile).

  • Procedure:

    • Add a solution of 2-cyclobutoxyacetonitrile (1.0 equiv) in anhydrous THF to a freshly prepared solution of LDA (1.1 equiv) in THF at -78 °C.

    • Stir for 30 minutes at -78 °C to ensure complete enolization.

    • Add Methyl Iodide (1.2 equiv) dropwise.

    • IPC: Monitor by GC-MS. Look for the mass shift from M to M+14 .

    • Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Rationale: NH₄Cl acts as a mild proton source to neutralize unreacted base and protonate any unreacted carbanion without hydrolyzing the nitrile.

    • Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol C: Synthesis of 5-(Cyclobutoxymethyl)-1H-tetrazole
  • Objective: Conversion of the nitrile to a tetrazole bioisostere.

  • Procedure:

    • Combine 2-cyclobutoxyacetonitrile (1.0 equiv), NaN₃ (3.0 equiv), and NH₄Cl (3.0 equiv) in anhydrous DMF (0.5 M).

    • Heat the suspension to 100 °C for 16 hours.

    • IPC: Monitor by LC-MS (ESI negative mode) for the appearance of the [M−H]− tetrazole mass.

    • Workup: Cool to room temperature, dilute with water, and acidify to pH 2 using 1M HCl. Rationale: The tetrazole product is a weak acid (pKa ~4.5). Acidifying to pH 2 ensures the tetrazole is fully protonated, driving its precipitation or partitioning into the organic phase during extraction.

    • Extract with EtOAc, wash extensively with brine (to remove DMF), and recrystallize.

Summary of Reaction Parameters

Reaction TypeReagents & ConditionsTarget ProductExpected YieldPrimary IPC Method
Reduction LiAlH₄, THF, 0 °C to RT2-Cyclobutoxyethan-1-amine75 - 85%TLC (Ninhydrin stain)
α -Alkylation LDA, R-X, THF, -78 °C α -Alkyl-2-cyclobutoxyacetonitrile60 - 70%GC-MS
Grignard Addition RMgBr, THF, 0 °C, then H₃O⁺Cyclobutoxymethyl Ketone65 - 80%LC-MS (UV 254 nm)
Cycloaddition NaN₃, NH₄Cl, DMF, 100 °C5-(Cyclobutoxymethyl)-1H-tetrazole80 - 90%LC-MS (ESI-)

References

  • Molport Product Database: 2-cyclobutoxyacetonitrile Source: Molport URL:[Link]

  • 4-Substituted-3-phenylquinolin-2(1H)-ones: Acidic and Nonacidic Glycine Site N-Methyl-d-aspartate Antagonists with in Vivo Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Williamson ether synthesis for 2-Cyclobutoxyacetonitrile

Advanced Synthesis Protocol for 2-Cyclobutoxyacetonitrile via Williamson Etherification Introduction & Strategic Rationale 2-Cyclobutoxyacetonitrile is a highly valued building block in pharmaceutical research and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthesis Protocol for 2-Cyclobutoxyacetonitrile via Williamson Etherification

Introduction & Strategic Rationale

2-Cyclobutoxyacetonitrile is a highly valued building block in pharmaceutical research and advanced organic synthesis[1]. It is frequently utilized to introduce sterically constrained, lipophilic cyclobutane motifs into drug candidates while retaining a synthetically versatile nitrile handle. The synthesis of this compound is most efficiently achieved via the , a cornerstone of organic chemistry[2]. This application note provides a comprehensive, self-validating protocol for researchers, emphasizing the mechanistic causality behind reagent selection, temperature control, and chemoselectivity.

Mechanistic Causality & Reaction Design

The core transformation relies on the bimolecular nucleophilic substitution (SN₂), coupling an alpha-haloacetonitrile with a cyclobutoxide anion[3]. Designing this reaction requires navigating the steric hindrance of the secondary alcohol and the high reactivity of the electrophile.

  • Irreversible Alkoxide Generation: Cyclobutanol is a secondary alcohol with moderate steric bulk. Weak bases (e.g., K₂CO₃) establish an equilibrium that leaves unreacted alcohol, which can stall the reaction. We utilize Sodium Hydride (NaH) to ensure complete, irreversible deprotonation[4]. The evolution of hydrogen gas acts as a thermodynamic sink, driving the reaction forward and preventing the formation of water, which would otherwise hydrolyze the nitrile group.

  • Electrophile Chemoselectivity: The choice of alkylating agent is a critical divergence point. While bromoacetonitrile possesses a superior leaving group, its alpha-protons are highly acidic. In the presence of a strong base, bromoacetonitrile is highly susceptible to E2 elimination and subsequent carbene-mediated polymerization[5]. Chloroacetonitrile is strategically selected because it provides a superior chemoselective balance, favoring the desired SN₂ backside attack over alpha-deprotonation[6].

Logic Alkoxide Cyclobutoxide Intermediate SN2 SN2 Attack (Target) Backside Displacement Alkoxide->SN2 E2 E2 Elimination (Side) Alpha-Deprotonation Alkoxide->E2 Electrophile Chloroacetonitrile Electrophile->SN2 Electrophile->E2 Product 2-Cyclobutoxyacetonitrile SN2->Product Byproduct Polymerization / Alkenes E2->Byproduct

Caption: Mechanistic pathways: Target SN2 substitution vs. E2 elimination side reactions.

Quantitative Reaction Parameters

Optimizing the reaction requires balancing the kinetic energy required for the SN₂ attack against the thermal degradation of the nitrile. The table below summarizes the comparative data for parameter selection.

ParameterRecommended ConditionAlternative ConditionMechanistic Rationale
Base NaH (60% in mineral oil)K₂CO₃ + TBAB (PTC)NaH provides irreversible deprotonation; PTC is milder but yields are ~15% lower for secondary alcohols.
Electrophile Chloroacetonitrile (1.2 eq)Bromoacetonitrile (1.1 eq)Chloroacetonitrile minimizes E2 elimination and base-catalyzed polymerization[5].
Solvent Anhydrous THFAnhydrous DMFTHF simplifies aqueous workup and prevents nitrile hydrolysis; DMF accelerates SN₂ but is difficult to remove.
Temperature 0 °C → 50 °C0 °C → 80 °CMild heating (50 °C) provides sufficient activation energy for the sterically hindered secondary alkoxide.
Expected Yield 75% – 85%60% – 70%The NaH/THF/Chloroacetonitrile system maximizes chemoselectivity.

Experimental Workflow & Self-Validating Protocol

Workflow A Cyclobutanol + NaH B Alkoxide Formation (0°C) A->B C Add Haloacetonitrile (Dropwise) B->C D SN2 Alkylation (RT to 50°C) C->D E Aqueous Workup & Extraction D->E F 2-Cyclobutoxyacetonitrile E->F

Caption: Workflow for the Williamson ether synthesis of 2-Cyclobutoxyacetonitrile.

Preparation Note: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the NaH or hydrolyzing the nitrile.

Step 1: Alkoxide Generation (0 °C)

  • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous Tetrahydrofuran (THF) (approx. 10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add Cyclobutanol (1.0 eq) dropwise over 15 minutes.

    • Self-Validation Check: Observe the evolution of H₂ gas. The cessation of bubbling (typically after 30–45 minutes) indicates complete conversion to the cyclobutoxide intermediate.

Step 2: SN₂ Alkylation (0 °C to 50 °C) 4. While maintaining the reaction at 0 °C, add Chloroacetonitrile (1.2 eq) dropwise over 20 minutes.

  • Causality: Dropwise addition controls the exothermic nature of the reaction, preventing localized heating that could trigger the polymerization of the highly reactive haloacetonitrile[7].

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Gradually heat the mixture to 50 °C and stir for 4–6 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 4:1). The disappearance of the cyclobutanol spot (visualized with KMnO₄ stain) and the appearance of a new, less polar UV-active spot confirms reaction progress.

Step 3: Quenching and Aqueous Workup 7. Cool the reaction mixture to 0 °C. 8. Carefully quench the excess NaH by adding saturated aqueous NH₄Cl dropwise until bubbling ceases.

  • Causality: NH₄Cl is a mild proton source that safely neutralizes unreacted NaH without creating a highly basic aqueous environment that could hydrolyze the newly formed ether or nitrile.

  • Dilute the mixture with Ethyl Acetate and separate the phases. Extract the aqueous layer twice more with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 11. Purify the crude oil via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes:Ethyl Acetate) to afford 2-Cyclobutoxyacetonitrile as a clear oil.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized 2-Cyclobutoxyacetonitrile, the following analytical validations must be performed:

  • ¹H NMR (CDCl₃): Look for the diagnostic singlet of the alpha-protons (-O-CH₂-CN) around δ 4.2 ppm. The cyclobutane methine proton (-CH-O-) will appear as a multiplet around δ 4.0 ppm, shifted downfield due to the adjacent electronegative oxygen.

  • IR Spectroscopy: Confirm the presence of the sharp nitrile (C N) stretching band at approximately 2250 cm⁻¹ and the strong ether (C-O-C) stretch around 1100 cm⁻¹. The absence of a broad O-H stretch (3300 cm⁻¹) confirms the complete consumption of cyclobutanol.

  • Troubleshooting E2 Elimination: If the yield is unexpectedly low and a dark, intractable tar forms, this indicates base-catalyzed polymerization of the haloacetonitrile. To correct this, ensure strict temperature control during the addition of chloroacetonitrile (keep at 0 °C) and verify that no excess unreacted NaH is present before the electrophile is introduced.

References

  • Title: Williamson ether synthesis - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: The Williamson Ether Synthesis - Master Organic Chemistry Source: masterorganicchemistry.com URL: [Link]

  • Title: 10.6: Williamson Ether Synthesis - Chemistry LibreTexts Source: libretexts.org URL: [Link]

Sources

Application

Application Note: 2-Cyclobutoxyacetonitrile as a Bifunctional Intermediate in Drug Discovery and Organic Synthesis

Executive Briefing In contemporary medicinal chemistry, escaping the "flatland" of sp²-hybridized aromatics is a primary directive for improving the pharmacokinetic profiles of drug candidates. The incorporation of sp³-r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

In contemporary medicinal chemistry, escaping the "flatland" of sp²-hybridized aromatics is a primary directive for improving the pharmacokinetic profiles of drug candidates. The incorporation of sp³-rich, conformationally restricted motifs such as the cyclobutane ring has proven highly effective in modulating lipophilicity, preventing cis/trans-isomerization, and enhancing metabolic stability against cytochrome P450-mediated degradation [3].

2-Cyclobutoxyacetonitrile (CAS: 1248613-93-5) emerges as a highly versatile, bifunctional building block in this paradigm [1]. By combining the rigid, puckered architecture (~30° dihedral angle) of a cyclobutane ring with a reactive α -alkoxy nitrile handle, this intermediate allows drug development professionals to rapidly install cyclobutyl-ether pharmacophores into complex molecular architectures.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-Cyclobutoxyacetonitrile is critical for predicting its behavior in biphasic reaction setups and chromatographic purifications.

PropertyValueStructural Significance
Chemical Name 2-CyclobutoxyacetonitrileNomenclature standard [2].
CAS Number 1248613-93-5Unique identifier for procurement and QA [1].
Molecular Formula C₆H₉NOLow molecular weight (sp³-rich).
Molecular Weight 111.14 g/mol High atom economy in coupling reactions.
SMILES N#CCOC1CCC1Computational modeling input [2].
Key Functionalities Ether, NitrileH-bond acceptor (ether); Electrophilic hub (nitrile).

Molecular Rationale & Synthetic Divergence

The strategic value of 2-Cyclobutoxyacetonitrile lies in the orthogonal reactivity of its functional groups. The ether linkage is stable under strongly basic and reductive conditions, allowing the terminal nitrile to act as a divergent synthetic hub.

  • Pathway A (Basic Pharmacophores): The catalytic hydrogenation or hydride-mediated reduction of the nitrile yields a primary amine [4]. This introduces a basic nitrogen center adjacent to the steric bulk of the cyclobutane ring, which is highly desirable for targeting G-protein coupled receptors (GPCRs) or kinase hinge regions.

  • Pathway B (Acidic Bioisosteres): The[3+2] cycloaddition of the nitrile with an azide yields a tetrazole. Tetrazoles are premier bioisosteres for carboxylic acids, offering similar pKa values (~4.5–5.5) but with significantly enhanced metabolic stability and membrane permeability.

  • Pathway C (Carboxylic Acids): Direct hydrolysis of the nitrile yields 2-cyclobutoxyacetic acid, a valuable precursor for amide coupling in peptide mimetics.

SyntheticWorkflow cluster_0 Divergent Synthetic Pathways SM 2-Cyclobutoxyacetonitrile (CAS: 1248613-93-5) Bifunctional Hub Amine 2-Cyclobutoxyethan-1-amine (Basic Pharmacophore) SM->Amine LiAlH4 or Raney Ni/H2 (Nitrile Reduction) Tetrazole 5-(Cyclobutoxymethyl)-1H-tetrazole (Acidic Bioisostere) SM->Tetrazole NaN3, ZnBr2, 120 °C ([3+2] Cycloaddition) Acid 2-Cyclobutoxyacetic Acid (Carboxylic Acid) SM->Acid HCl or NaOH, H2O (Hydrolysis)

Divergent synthetic workflows utilizing 2-Cyclobutoxyacetonitrile as a central building block.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each methodology includes the causality behind the reagent selection and built-in quality control checkpoints.

Protocol I: Reduction to 2-Cyclobutoxyethan-1-amine via LiAlH₄

Causality & Rationale: Nitrile reduction to primary amines is frequently plagued by the formation of secondary amine dimers. This occurs when the newly formed primary amine attacks the highly reactive intermediate imine salt [4]. To suppress this side reaction, we utilize an excess of Lithium Aluminum Hydride (LiAlH₄) under strictly anhydrous conditions to ensure the instantaneous and complete reduction of the imine intermediate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask purged with ultra-pure Argon. Add anhydrous Tetrahydrofuran (THF, 50 mL) and LiAlH₄ (2.0 equivalents).

  • Activation: Cool the suspension to 0 °C using an ice-water bath to control the exothermic hydride transfer.

  • Addition: Dissolve 2-Cyclobutoxyacetonitrile (1.0 equivalent) in anhydrous THF (10 mL) and add it dropwise over 30 minutes. Causality: Dropwise addition prevents localized heating and suppresses dimer formation.

  • Propagation: Remove the ice bath and reflux the mixture at 65 °C for 4 hours.

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add x mL of distilled H₂O, x mL of 15% aqueous NaOH, and 3x mL of distilled H₂O.

    • Causality: The Fieser workup is mandatory. It converts gelatinous, unfilterable aluminum hydroxide emulsions into a crisp, granular white solid (lithium aluminate salts), preventing the entrapment of the highly polar amine product.

  • Isolation: Filter the granular salts through a pad of Celite, washing thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude primary amine.

System Validation & Quality Control:

  • IR Spectroscopy: The complete disappearance of the sharp C N stretching band at ~2250 cm⁻¹ and the appearance of a broad N-H stretching band at ~3300–3400 cm⁻¹ validates reaction completion.

  • Physical State Check: The final product should be a pale yellow to colorless oil. If a white gel persists during workup, the Fieser stoichiometry was compromised.

Protocol II: Synthesis of 5-(Cyclobutoxymethyl)-1H-tetrazole

Causality & Rationale: Traditional tetrazole syntheses rely on the use of sodium azide (NaN₃) and strong acids, which generate highly toxic, volatile, and explosive hydrazoic acid (HN₃). By employing Zinc Bromide (ZnBr₂) as a Lewis acid catalyst, we coordinate and activate the nitrile carbon, rendering it highly electrophilic. This permits the [3+2] cycloaddition to proceed in a neutral/basic aqueous medium, completely bypassing HN₃ generation while dramatically increasing the reaction kinetics.

Step-by-Step Methodology:

  • Reaction Assembly: In a heavy-walled pressure vial, combine 2-Cyclobutoxyacetonitrile (1.0 equivalent), NaN₃ (1.5 equivalents), and ZnBr₂ (1.0 equivalent).

  • Solvent System: Suspend the reagents in a 1:1 mixture of Isopropanol and H₂O. Causality: The biphasic-like nature of the starting materials requires a co-solvent system to ensure homogeneity at elevated temperatures.

  • Cycloaddition: Seal the vial and heat to 120 °C behind a blast shield for 16 hours.

  • Workup & Precipitation: Cool the reaction to room temperature. The mixture will likely be a cloudy suspension of zinc-tetrazole complexes. Add 3M HCl dropwise until the pH reaches ~2.0.

    • Causality: Acidification breaks the zinc-tetrazole coordination complex and protonates the tetrazole (pKa ~4.5), driving it into the organic phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

System Validation & Quality Control:

  • TLC Monitoring: Use a 7:3 Hexanes/Ethyl Acetate system. The nitrile starting material is highly mobile (high Rf), whereas the resulting tetrazole will streak heavily near the baseline due to strong hydrogen bonding.

  • Safety Validation: Maintain the pH above 7.0 during the heating phase at all times. Use pH test strips before sealing the vial to validate the absence of acidic protons that could generate HN₃.

References

  • MolPort. "2-cyclobutoxyacetonitrile | 1248613-93-5." MolPort Chemical Database. Available at: [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. "Cyclobutanes in Small-Molecule Drug Candidates." Chemical Reviews, 2016, 116(19), 12150–12233. (Referenced via NIH PMC). Available at: [Link]

  • ACS Green Chemistry Institute. "Nitrile Reduction." ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

Method

Application Note: High-Fidelity Reduction of 2-Cyclobutoxyacetonitrile to 2-Cyclobutoxyethanamine for Pharmaceutical and Agrochemical Synthesis

Abstract The synthesis of primary amines is a cornerstone of modern organic chemistry, with applications spanning from the development of novel pharmaceuticals to the creation of advanced agrochemicals. 2-Cyclobutoxyetha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of primary amines is a cornerstone of modern organic chemistry, with applications spanning from the development of novel pharmaceuticals to the creation of advanced agrochemicals. 2-Cyclobutoxyethanamine is a valuable building block characterized by its unique cyclobutoxy moiety, which can impart desirable pharmacokinetic and physicochemical properties to target molecules. This application note provides a comprehensive guide to the high-fidelity reduction of 2-cyclobutoxyacetonitrile to 2-cyclobutoxyethanamine. We will explore and provide detailed protocols for three robust and scalable reduction methodologies: Lithium Aluminum Hydride (LAH) reduction, catalytic hydrogenation with a focus on Raney® Nickel, and a milder approach using borane complexes. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of 2-Cyclobutoxyethanamine

Primary amines are pivotal functional groups in the synthesis of a vast array of biologically active molecules.[1] The specific structural motif of 2-cyclobutoxyethanamine, featuring a four-membered carbocyclic ring ether-linked to an ethylamine, offers a compelling combination of properties. The cyclobutyl group can enhance metabolic stability and improve lipophilicity, making it a desirable feature in drug design. The primary amine serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and the construction of various heterocyclic systems.

The reduction of the nitrile group in 2-cyclobutoxyacetonitrile is a critical step in accessing this valuable building block. While seemingly straightforward, the choice of reducing agent and reaction conditions can significantly impact the yield, purity, and safety of the process. This note will delve into the practical and theoretical considerations of three distinct and widely applicable reduction strategies.

Method 1: Lithium Aluminum Hydride (LAH) Reduction - The Powerhouse Approach

Lithium Aluminum Hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent capable of reducing a wide variety of functional groups, including nitriles, to their corresponding primary amines with high efficiency.[2][3]

Mechanistic Rationale

The reduction of a nitrile with LAH proceeds via a two-step nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex.[4][5]

  • First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile group. This breaks the carbon-nitrogen pi bond and forms an intermediate imine anion, which is stabilized as a lithium salt.

  • Second Hydride Addition: A second hydride ion is then delivered to the imine carbon, resulting in a dianion intermediate.

  • Aqueous Workup: The reaction is quenched by the careful, sequential addition of water and a basic solution (e.g., NaOH) to neutralize the excess LAH and hydrolyze the aluminum salts, yielding the final primary amine.[2][4]

LAH_Mechanism nitrile R-C≡N imine_anion [R-CH=N]⁻ Li⁺ nitrile->imine_anion 1. H⁻ attack lah LiAlH₄ dianion [R-CH₂-N]²⁻ 2Li⁺ imine_anion->dianion 2. H⁻ attack amine R-CH₂-NH₂ dianion->amine 3. Aqueous Workup workup H₂O, NaOH

Caption: Mechanism of LAH reduction of a nitrile.

Experimental Protocol

Safety Precaution: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • 2-Cyclobutoxyacetonitrile

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Celite®

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LAH (1.5 equivalents) and anhydrous THF (10 volumes relative to the nitrile).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-cyclobutoxyacetonitrile (1 equivalent) in anhydrous THF (2 volumes) and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the LAH suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Quenching (Fieser workup): Cautiously and sequentially add the following, allowing the effervescence to subside between each addition:

    • 'x' mL of water (where 'x' is the mass of LAH in grams).

    • 'x' mL of 15% NaOH solution.

    • '3x' mL of water.

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-cyclobutoxyethanamine.

  • The crude product can be further purified by distillation under reduced pressure.

Data Summary
ParameterValue
Reagents 2-Cyclobutoxyacetonitrile, LiAlH₄
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 3-5 hours
Workup Fieser Workup (H₂O, NaOH)
Expected Yield 75-90%

Method 2: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely used, economical, and scalable method for the reduction of nitriles. Raney® Nickel, a fine-grained solid catalyst composed mostly of nickel, is particularly effective for this transformation.[6][7]

Mechanistic Rationale

The hydrogenation of nitriles over a heterogeneous catalyst like Raney® Nickel involves the following key steps:

  • Adsorption: Both hydrogen gas and the nitrile substrate adsorb onto the surface of the nickel catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive nickel-hydride species.

  • Stepwise Reduction: The nitrile is sequentially reduced. The C≡N triple bond is first reduced to an imine intermediate (R-CH=NH), which remains adsorbed on the catalyst surface.

  • Final Reduction and Desorption: The imine intermediate is further hydrogenated to the primary amine (R-CH₂-NH₂), which then desorbs from the catalyst surface.

A potential side reaction is the condensation of the intermediate imine with the product primary amine, leading to the formation of secondary amines.[8] This can often be suppressed by the addition of ammonia to the reaction mixture, which competitively adsorbs to the catalyst surface and shifts the equilibrium away from secondary amine formation.

Raney_Ni_Workflow start Start: Prepare Reaction Vessel add_nitrile Add 2-Cyclobutoxyacetonitrile and Solvent (e.g., Ethanol) start->add_nitrile add_catalyst Add Raney® Nickel Slurry (under inert atmosphere) add_nitrile->add_catalyst setup_h2 Seal Vessel and Purge with N₂, then Pressurize with H₂ add_catalyst->setup_h2 react Heat and Stir Reaction Mixture (e.g., 50-100 °C, 50-500 psi H₂) setup_h2->react monitor Monitor H₂ uptake and Reaction Progress (GC/TLC) react->monitor cool_filter Cool, Depressurize, and Filter Catalyst monitor->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate purify Purify by Distillation concentrate->purify end_product End: 2-Cyclobutoxyethanamine purify->end_product

Caption: Experimental workflow for catalytic hydrogenation.

Experimental Protocol

Safety Precaution: Raney® Nickel is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent.[7] Hydrogen gas is highly flammable. The reaction should be carried out in a properly rated pressure vessel (autoclave or Parr shaker) behind a blast shield.

Materials:

  • 2-Cyclobutoxyacetonitrile

  • Raney® Nickel (50% slurry in water)

  • Ethanol or Methanol (anhydrous)

  • Ammonia (optional, as a 7N solution in methanol)

  • Hydrogen gas (high purity)

Procedure:

  • To a high-pressure reactor vessel, add 2-cyclobutoxyacetonitrile (1 equivalent) and ethanol (10-20 volumes).

  • (Optional) Add a 7N solution of ammonia in methanol (2-3 equivalents) to suppress secondary amine formation.

  • Carefully add the Raney® Nickel slurry (5-10% by weight of the nitrile). The catalyst should be added under a stream of nitrogen to prevent ignition.

  • Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).

  • Begin stirring and heat the reaction to the target temperature (e.g., 60-80 °C).

  • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Open the reactor and filter the mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry. Keep it wet with solvent and dispose of it properly.

  • Concentrate the filtrate under reduced pressure.

  • The crude 2-cyclobutoxyethanamine can be purified by distillation.

Data Summary
ParameterValue
Reagents 2-Cyclobutoxyacetonitrile, H₂, Raney® Ni
Solvent Ethanol or Methanol
Temperature 60-80 °C
Pressure 100-500 psi H₂
Reaction Time 4-12 hours
Expected Yield 80-95%

Method 3: Borane-Mediated Reduction - The Chemoselective Alternative

For substrates containing functional groups that are sensitive to LAH or catalytic hydrogenation conditions (e.g., esters, nitro groups), borane complexes such as Borane-THF (BH₃·THF) or Borane-dimethyl sulfide (BH₃·SMe₂) offer a milder and more chemoselective alternative for nitrile reduction.[9][10]

Mechanistic Rationale

The reduction of nitriles with borane is thought to proceed through a series of hydroboration and rearrangement steps. The Lewis acidic borane coordinates to the nitrogen lone pair of the nitrile, activating the C≡N bond towards hydride delivery. The reaction proceeds through N-boryl imine and aminoborane intermediates, which are subsequently hydrolyzed during the workup to yield the primary amine.[9]

Experimental Protocol

Safety Precaution: Borane complexes are flammable and react with water. Handle under an inert atmosphere.

Materials:

  • 2-Cyclobutoxyacetonitrile

  • Borane-THF complex (1.0 M solution in THF)

  • Anhydrous THF

  • 3 M Hydrochloric Acid (HCl)

  • 6 M Sodium Hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-cyclobutoxyacetonitrile (1 equivalent) dissolved in anhydrous THF (5 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Borane-THF solution (2-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 2-4 hours. Monitor the reaction by TLC or GC.

  • Cool the reaction mixture to 0 °C and slowly add 3 M HCl to quench the excess borane and hydrolyze the intermediates.

  • Stir the mixture for 30 minutes.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and discard them.

  • Cool the acidic aqueous layer in an ice bath and basify by the slow addition of 6 M NaOH until the pH is >12.

  • Extract the basic aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-cyclobutoxyethanamine.

Data Summary
ParameterValue
Reagents 2-Cyclobutoxyacetonitrile, BH₃·THF
Solvent Anhydrous THF
Temperature 0 °C to Reflux
Reaction Time 3-5 hours
Workup Acid/Base Hydrolysis and Extraction
Expected Yield 70-85%

Conclusion

The reduction of 2-cyclobutoxyacetonitrile to 2-cyclobutoxyethanamine can be successfully achieved through several reliable methods. The choice of protocol depends on the scale of the reaction, the available equipment, and the presence of other functional groups in the molecule.

  • Lithium Aluminum Hydride offers a rapid and high-yielding route but requires stringent anhydrous conditions and careful handling.

  • Catalytic Hydrogenation with Raney® Nickel is an excellent choice for large-scale synthesis due to its high efficiency and favorable economics, though it requires specialized high-pressure equipment.

  • Borane-mediated reduction provides a milder, more chemoselective option suitable for complex substrates where other reducing agents might be too reactive.[11]

By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and safely synthesize 2-cyclobutoxyethanamine, a key building block for innovation in the pharmaceutical and agrochemical industries.

References

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]

  • Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

  • Nitrile reduction. Wikipedia. [Link]

  • Pd Doped Ni Catalyst for Selective Hydrogenation of Aliphatic Nitriles to Primary Amines: Synthesis, Characterization, and Industrial Wastewater Treatment. ACS Publications. [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. [Link]

  • Reduction of nitriles to primary amines. Chemguide. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • Reduction of Nitriles using LiAlH4 to amines. University of Calgary. [Link]

  • Recent Advances in Catalytic Systems for the Reduction of Aromatic and Aliphatic Nitrile Compounds to Amines. Bentham Science. [Link]

  • Manganese catalysed reduction of nitriles with amine boranes. Royal Society of Chemistry. [Link]

  • B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. National Institutes of Health. [Link]

  • Reduction of nitriles.
  • Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. ResearchGate. [Link]

  • Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]

  • Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Borane: Reduction of Carboxylic acid, Amides & Nitriles. YouTube. [Link]

  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Cyclobutoxyacetonitrile

Welcome to the technical support guide for the synthesis of 2-Cyclobutoxyacetonitrile. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Cyclobutoxyacetonitrile. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable intermediate. We will explore the common challenges encountered during its synthesis via the Williamson ether synthesis and provide scientifically-grounded, actionable solutions in a direct question-and-answer format.

Core Synthesis Overview: The Williamson Ether Synthesis

The formation of 2-Cyclobutoxyacetonitrile is most effectively achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, cyclobutanol is first deprotonated by a suitable base to form the more nucleophilic cyclobutoxide anion. This anion then attacks the electrophilic carbon of an alkylating agent, such as chloroacetonitrile or bromoacetonitrile, displacing the halide to form the desired ether product.[2][3][4]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Cyclobutanol Cyclobutanol Cyclobutoxide Cyclobutoxide Anion Cyclobutanol->Cyclobutoxide + Base - H₂ / Conjugate Acid Base Strong Base (e.g., NaH) TransitionState SN2 Transition State Cyclobutoxide->TransitionState AlkylHalide Chloroacetonitrile AlkylHalide->TransitionState Product 2-Cyclobutoxyacetonitrile TransitionState->Product - Cl⁻

Caption: General mechanism for 2-Cyclobutoxyacetonitrile synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges that can lead to diminished yields or product impurities.

Q1: My reaction yield is extremely low, or I'm getting no product at all. What are the primary causes?

A1: Low or no product formation in this synthesis typically points to one of four key issues: incomplete deprotonation, low reactivity of the alkylating agent, inappropriate solvent choice, or the presence of moisture.[5][6]

  • Incomplete Deprotonation: Cyclobutanol must be fully converted to its conjugate base, the cyclobutoxide, to act as an effective nucleophile.[7] If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.

  • Poor Alkylating Agent: The reactivity of the haloacetonitrile follows the order: I > Br > Cl.[6] If you are using chloroacetonitrile and observing low reactivity, consider switching to bromoacetonitrile or adding a catalytic amount of sodium or potassium iodide to generate the more reactive iodoacetonitrile in situ (Finkelstein reaction).[6]

  • Incorrect Solvent: The choice of solvent is critical for an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[1]

  • Moisture: Water in the reaction will quench the highly reactive alkoxide, converting it back to cyclobutanol, and can also hydrolyze the alkylating agent.[6] Ensure all glassware is oven-dried and use anhydrous solvents.

Q2: I'm observing a significant amount of unreacted cyclobutanol in my post-reaction analysis. What went wrong?

A2: Recovering your starting alcohol is a classic sign of incomplete deprotonation. The pKa of a simple alcohol like cyclobutanol is around 16-18. To ensure complete formation of the cyclobutoxide, you must use a base whose conjugate acid has a significantly higher pKa.

  • Recommended Solution: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous polar aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).[2][5][7] NaH is a popular choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which is easily removed from the reaction.[4][7] Weaker inorganic bases like potassium carbonate (K₂CO₃) may not be sufficient to fully deprotonate the alcohol, leading to an equilibrium that favors the starting materials.[5][6]

Q3: My TLC plate shows multiple spots, indicating significant side-product formation. What are these byproducts and how can I minimize them?

A3: The most common side reaction in a Williamson ether synthesis is the E2 elimination of the alkyl halide, which is favored by strong, sterically hindered bases and higher temperatures.[1][2]

  • Elimination (E2) Pathway: While chloroacetonitrile is a primary halide and less prone to elimination than secondary or tertiary halides, the strong base required for deprotonation can still promote this side reaction, especially at elevated temperatures.[1][6] This would produce acrylonitrile.

    • Mitigation: Maintain a moderate reaction temperature (typically 50-80 °C) and add the chloroacetonitrile slowly to the pre-formed alkoxide solution to keep its instantaneous concentration low.[1][6]

  • Nitrile Group Reactions: While the nitrile group is generally robust under these conditions, extremely harsh basic conditions and high temperatures could potentially lead to its hydrolysis into an amide or carboxylic acid, though this is not a common pathway.[5]

Q4: How can I leverage Phase-Transfer Catalysis (PTC) to improve my synthesis?

A4: Phase-Transfer Catalysis is an excellent technique for improving the yield of this synthesis, especially if you wish to avoid using highly reactive and pyrophoric bases like sodium hydride.[8][9] A PTC setup allows you to use a less expensive base like NaOH in a biphasic system (e.g., aqueous/organic).[10]

  • Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase.[11] In the organic phase, the hydroxide deprotonates the cyclobutanol. The resulting cyclobutoxide anion remains in the organic phase, where it can readily react with the chloroacetonitrile.

  • Benefits: This method often leads to faster reaction times, lower reaction temperatures, and simplified work-up procedures compared to using hydride bases.[8]

Experimental Protocols & Data
Protocol 1: Standard Synthesis using Sodium Hydride

This protocol is a robust starting point for achieving a high yield of 2-Cyclobutoxyacetonitrile.

Materials & Equipment:

  • Cyclobutanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Chloroacetonitrile[12]

  • Oven-dried, three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Standard work-up and purification glassware (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Under a nitrogen atmosphere, wash the sodium hydride (1.2 eq.) with anhydrous hexane to remove the mineral oil, then carefully suspend it in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add cyclobutanol (1.0 eq.) dropwise to the stirred NaH suspension. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Once the alkoxide has formed, slowly add chloroacetonitrile (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC (Thin Layer Chromatography).[5]

  • Upon completion, cool the mixture to room temperature and carefully quench the reaction by slowly adding ice-cold water.

  • Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1][5]

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Data Summary: Impact of Reaction Conditions on Yield

The following table summarizes how different reaction parameters can influence the yield in Williamson ether syntheses, based on analogous reactions in the literature.

Alcohol/Phenol SubstrateAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-7-hydroxy-chromenePropargyl bromideK₂CO₃AcetoneReflux4-670-89[10]
2-Amino-7-hydroxy-chromenePropargyl bromideNaHDMFRoom Temp280-96[10]
4-ChlorophenolChloroacetonitrileK₂CO₃AcetoneReflux12-16Moderate[12]
Phenethyl alcoholAllyl bromide50% aq. NaOH / TBABToluene60-702-4High[10]

This table illustrates general trends. Specific yields for 2-Cyclobutoxyacetonitrile will require experimental optimization.

Frequently Asked Questions (FAQs)
  • Q: What are the primary safety concerns for this synthesis?

    • A: Chloroacetonitrile is toxic and an irritant; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[12] Sodium hydride is highly flammable and reacts violently with water; it must be handled under an inert atmosphere.[7]

  • Q: Can I use a different alkylating agent?

    • A: Yes, bromoacetonitrile can be used and may result in a faster reaction due to bromide being a better leaving group than chloride.[6] Alkyl sulfonates, like mesylates or tosylates, are also excellent electrophiles for this reaction.[2][13]

  • Q: My purification by distillation is difficult. Any suggestions?

    • A: If the boiling points of your product and any impurities are close, column chromatography on silica gel is the preferred method of purification. A solvent system like hexane/ethyl acetate is a good starting point for elution.[5]

Troubleshooting_Flowchart start Low Yield or No Product check_deprotonation Is Cyclobutanol Recovered? start->check_deprotonation check_side_products Multiple Spots on TLC? check_deprotonation->check_side_products No action_base Use Stronger Base (NaH) Ensure Anhydrous Conditions check_deprotonation->action_base Yes check_conditions Review Reaction Conditions check_side_products->check_conditions No action_temp Lower Reaction Temperature Slowly Add Alkyl Halide check_side_products->action_temp Yes action_solvent Switch to Polar Aprotic Solvent (DMF, DMSO, THF) check_conditions->action_solvent action_ptc Consider Phase-Transfer Catalysis (PTC) check_conditions->action_ptc success Yield Improved action_base->success action_temp->success action_solvent->success action_ptc->success

Caption: Troubleshooting flowchart for low-yield synthesis.

References
  • Technical Support Center: Williamson Ether Synthesis for Aryl Nitriles. (2025). Benchchem.
  • Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. (2025). Benchchem.
  • Freedman, H. H., & Dubois, R. A. (1975).
  • Williamson Ether Synthesis. (2022). Chemistry Steps. [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • Application Notes and Protocols: Williamson Ether Synthesis of 2-(4-Chlorophenoxy)acetonitrile. (2025). Benchchem.
  • A Comparative Guide to Williamson Ether Synthesis Conditions for Optimal Performance. (2025). Benchchem.
  • Improving reaction conditions for Williamson ether synthesis. (2025). Benchchem.
  • Organic Chemistry Williamson Ether Synthesis. University of Richmond.
  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis. (2018). Professor Dave Explains via YouTube. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group, Princeton University.

Sources

Optimization

Technical Support Center: Synthesis of 2-Cyclobutoxyacetonitrile

Welcome to the technical support center for the synthesis of 2-Cyclobutoxyacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Cyclobutoxyacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Cyclobutoxyacetonitrile?

The most prevalent and straightforward method for the synthesis of 2-Cyclobutoxyacetonitrile is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of cyclobutanol to form the cyclobutoxide anion, which then acts as a nucleophile to displace a halide from chloroacetonitrile via an SN2 mechanism.[1][3]

Q2: Why is the Williamson ether synthesis preferred for this transformation?

The Williamson ether synthesis is a robust and versatile method for forming ethers.[1][4] For the synthesis of 2-Cyclobutoxyacetonitrile, it is particularly suitable because it utilizes readily available starting materials: cyclobutanol and chloroacetonitrile. The reaction conditions can be controlled to favor the desired SN2 pathway.

Q3: What are the critical parameters to control in this synthesis?

The key parameters to control are:

  • Base Selection: A strong, non-nucleophilic base is crucial for the complete deprotonation of cyclobutanol without competing in the substitution reaction. Sodium hydride (NaH) is a common and effective choice.[3][5]

  • Solvent Choice: A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the SN2 reaction.[3][6]

  • Temperature: The reaction is often run at slightly elevated temperatures to ensure a reasonable reaction rate, but excessive heat can promote side reactions.

  • Purity of Starting Materials: The purity of cyclobutanol and chloroacetonitrile is paramount. Impurities can lead to unforeseen byproducts.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis of 2-Cyclobutoxyacetonitrile, focusing on the identification and mitigation of common side reactions.

Issue 1: Low Yield of 2-Cyclobutoxyacetonitrile and Presence of an Alkene Byproduct.

Question: My reaction has a low yield, and my GC-MS analysis shows a peak corresponding to the mass of cyclobutene. What is happening?

Answer: This is a classic example of a competing elimination (E2) reaction.[1][6] The cyclobutoxide is not only a good nucleophile but also a strong base.[6] Instead of attacking the carbon of chloroacetonitrile (SN2), it can abstract a proton from the adjacent carbon, leading to the elimination of HCl and the formation of cyclobutene.

Root Cause Analysis:

  • Steric Hindrance: Although chloroacetonitrile is a primary halide, steric hindrance around the cyclobutoxide can favor elimination.

  • High Temperatures: Higher reaction temperatures generally favor elimination over substitution.

  • Strongly Basic Conditions: The inherent basicity of the alkoxide drives the E2 pathway.

Troubleshooting Protocol:

  • Temperature Control: Maintain the reaction temperature at a moderate level (e.g., 40-50 °C). Avoid excessive heating.

  • Slow Addition of Electrophile: Add the chloroacetonitrile solution dropwise to the cyclobutoxide solution. This keeps the concentration of the electrophile low at any given moment, which can favor the bimolecular SN2 reaction.

  • Choice of Base: While NaH is standard, you could explore slightly less hindered bases, although this may impact the deprotonation efficiency.

Issue 2: Observation of a Byproduct with a Mass Corresponding to But-3-en-1-ol.

Question: I've isolated a byproduct that NMR and MS analysis suggests is 3-buten-1-ol. How is this forming?

Answer: The formation of 3-buten-1-ol is indicative of a ring-opening reaction of the cyclobutanol starting material or the cyclobutoxide intermediate. Cyclobutane rings are strained and can undergo ring-opening under certain conditions, particularly with transition metal catalysis or strong acids, though it can also occur under basic conditions.[7][8] The synthesis of cyclobutanol itself can sometimes yield 3-buten-1-ol as an impurity.[9][10]

Root Cause Analysis:

  • Impurity in Starting Material: The commercial cyclobutanol may contain 3-buten-1-ol as an impurity from its synthesis.[9][10]

  • Base-Catalyzed Ring Opening: Under strongly basic conditions, the strained cyclobutoxide may undergo a rearrangement and ring-opening.

  • Trace Metal Contamination: Trace metals in the reaction vessel or reagents can catalyze the ring-opening.

Troubleshooting Protocol:

  • Analyze Starting Materials: Before starting the synthesis, run a GC-MS or NMR of your cyclobutanol to check for the presence of 3-buten-1-ol. If present, purify the cyclobutanol by distillation.

  • Use High-Purity Reagents: Ensure all reagents and solvents are of high purity to minimize potential contaminants.

  • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times to minimize the likelihood of rearrangement reactions.

Issue 3: Presence of Dicyclobutyl Ether in the Product Mixture.

Question: My analysis shows a higher molecular weight byproduct which I suspect is dicyclobutyl ether. What is the source of this impurity?

Answer: The formation of dicyclobutyl ether suggests a side reaction where the cyclobutoxide attacks another molecule of a cyclobutyl electrophile. This is less common in this specific synthesis but can occur if a suitable leaving group is present on another cyclobutane ring.

Root Cause Analysis:

  • Contamination in Starting Materials: If the cyclobutanol starting material is contaminated with a cyclobutyl halide or tosylate, the cyclobutoxide can react with it to form the symmetric ether.

  • In-situ Formation of a Leaving Group: While unlikely under standard Williamson conditions, it's theoretically possible for a side reaction to convert some of the cyclobutanol into a species with a good leaving group.

Troubleshooting Protocol:

  • Purity of Cyclobutanol: Ensure the cyclobutanol is pure and free from any derivatives that could act as electrophiles.

  • Reaction Stoichiometry: Use a slight excess of chloroacetonitrile to ensure the cyclobutoxide is consumed by the intended electrophile.

Visualizing the Reaction Pathways

To better understand the desired reaction and its competing side reactions, the following diagrams illustrate the chemical transformations.

Synthesis of 2-Cyclobutoxyacetonitrile Cyclobutanol Cyclobutanol Cyclobutoxide Cyclobutoxide Anion Cyclobutanol->Cyclobutoxide Deprotonation H2 H₂ Gas NaH NaH NaH->Cyclobutoxide Product 2-Cyclobutoxyacetonitrile Cyclobutoxide->Product SN2 Attack Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Product NaCl NaCl

Caption: Desired SN2 pathway for the synthesis of 2-Cyclobutoxyacetonitrile.

Side Reactions Cyclobutoxide Cyclobutoxide Anion Cyclobutene Cyclobutene (E2 Product) Cyclobutoxide->Cyclobutene E2 Elimination Buten_ol 3-Buten-1-ol (Ring-Opening) Cyclobutoxide->Buten_ol Rearrangement Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Cyclobutene HCl HCl

Caption: Competing E2 elimination and ring-opening side reactions.

Quantitative Data Summary

IssueCommon ByproductTypical Yield ReductionRecommended Action
Low Yield & Alkene FormationCyclobutene10-30%Lower reaction temperature, slow addition of electrophile.
Ring-Opened Impurity3-Buten-1-ol5-15%Purify starting cyclobutanol, use high-purity reagents.
Symmetric Ether FormationDicyclobutyl ether<5%Ensure purity of cyclobutanol, check stoichiometry.

Experimental Protocols

Protocol 1: Standard Synthesis of 2-Cyclobutoxyacetonitrile
  • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with dry hexanes (3x) to remove the mineral oil.

  • Add dry THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of cyclobutanol (1.0 eq) in dry THF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting cyclobutoxide solution back to 0 °C.

  • Add a solution of chloroacetonitrile (1.05 eq) in dry THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and then heat to 45 °C for 4-6 hours, monitoring by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Purification of Cyclobutanol by Distillation
  • Set up a fractional distillation apparatus.

  • Charge the distillation flask with the crude cyclobutanol.

  • Heat the flask gently.

  • Collect the fraction boiling at approximately 122-124 °C.

  • Confirm the purity of the distilled cyclobutanol by GC or NMR before use in the synthesis.

References

  • Alkylation-Terminated Catellani Reactions by Cyclobutanol C–C Cleavage. Organic Letters. Available at: [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Available at: [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • 1.5 Williamson Ether Synthesis. Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • Proposed mechanism for the Ir-catalyzed cleavage of cyclobutanol D-11 a... ResearchGate. Available at: [Link]

    • The Williamson Ether Synthesis. University of North Georgia. Available at: [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]

  • Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Regioselective Transition-Metal-Free Oxidative Cyclobutanol Ring Expansion to 4-Tetralones. Organic Letters. Available at: [Link]

  • Elimination and addition reactions. Part 43. Eliminative fission of cyclobutanes and the relationship between strain and reactivity in cyclobutanes and cyclopropanes. RSC Publishing. Available at: [Link]

  • cyclobutene. Organic Syntheses Procedure. Available at: [Link]

  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. Available at: [Link]

  • cyclobutanone. Organic Syntheses Procedure. Available at: [Link]

Sources

Troubleshooting

Alkoxyacetonitrile Technical Support &amp; Troubleshooting Center

Welcome to the Alkoxyacetonitrile Technical Support Center. Alkoxyacetonitriles (such as methoxyacetonitrile and ethoxyacetonitrile) are highly versatile intermediates in organic synthesis and pharmaceutical development....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Alkoxyacetonitrile Technical Support Center. Alkoxyacetonitriles (such as methoxyacetonitrile and ethoxyacetonitrile) are highly versatile intermediates in organic synthesis and pharmaceutical development. However, their unique chemical structure—combining a reactive cyano group with an ether linkage—makes them highly susceptible to thermal degradation, hydrolysis, and complexation during purification.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure high-yield, high-purity recovery of alkoxyacetonitriles.

I. Quantitative Data & Physical Properties

To successfully purify alkoxyacetonitriles, you must first understand their physical parameters and common synthetic impurities. The table below summarizes the critical data required for setting up your purification parameters [1].

CompoundMolecular FormulaMW ( g/mol )Boiling Point (Atmospheric)Boiling Point (Vacuum)Common Synthetic Impurities
Methoxyacetonitrile CH₃OCH₂CN71.08118–122 °C68–70 °C @ 15 mmHgH₂O, Dimethyl sulfate, Methoxyacetamide
Ethoxyacetonitrile C₂H₅OCH₂CN85.11136–138 °C~75 °C @ 15 mmHgH₂O, Diethyl sulfate, Ethoxyacetamide
II. Troubleshooting & FAQs

Q1: My alkoxyacetonitrile degrades into a red, viscous oil during atmospheric distillation. How can I prevent this? A1: Alkoxyacetonitriles are thermally sensitive. At elevated temperatures (above 100 °C), trace amounts of basic or acidic impurities can catalyze rapid polymerization or hydrolysis, turning the solution red and destroying your yield [1]. Causality & Solution: You must minimize thermal stress. Always perform a fractional distillation under reduced pressure. Lowering the pressure to 15 mmHg reduces the boiling point of methoxyacetonitrile to ~70 °C, safely bypassing its thermal degradation threshold.

Q2: I am using anhydrous calcium chloride (CaCl₂) to dry my crude organic layer, but my yields are inexplicably low. What is happening? A2: Calcium chloride is a poor choice for drying nitriles. The cyano group acts as a weak Lewis base and can form stable coordination complexes with calcium ions. This traps your product in the solid drying agent, leading to massive losses during filtration. Causality & Solution: As established in classic Organic Syntheses procedures, "no drying agent is completely satisfactory; sodium sulfate does the least harm" [1]. Anhydrous sodium sulfate (Na₂SO₄) is a neutral, mild desiccant that effectively removes bulk water without coordinating with the nitrile nitrogen.

Q3: My synthesis utilizes dialkyl sulfates (e.g., dimethyl sulfate). How do I separate the unreacted sulfate from the product without chromatography? A3: Dimethyl sulfate has a significantly higher boiling point (~188 °C) than methoxyacetonitrile. Causality & Solution: Rely on the boiling point differential. During vacuum distillation, the alkoxyacetonitrile will distill over as the primary fraction (e.g., <75 °C at 15 mmHg). The dialkyl sulfate will remain in the distillation pot as a dense residue. Safety Note: Never distill the pot to dryness; leave the sulfate residue and quench it safely with dilute ammonium hydroxide [1].

Q4: I am detecting amides and carboxylic acids in my NMR. Where are they coming from? A4: This is the result of acid- or base-catalyzed hydrolysis of the nitrile group. If the crude mixture is left in contact with the aqueous phase for too long, or if the pH is not strictly controlled, water attacks the cyano carbon [2].

Pathway A Alkoxyacetonitrile (R-O-CH2-CN) B Alkoxyacetamide (R-O-CH2-CONH2) A->B H2O, H+ or OH- (Primary Hydrolysis) C Alkoxyacetic Acid (R-O-CH2-COOH) B->C H2O, Heat (Secondary Hydrolysis)

Degradation pathway of alkoxyacetonitriles via acid/base-catalyzed hydrolysis.

III. Validated Experimental Protocol: Purification of Crude Methoxyacetonitrile

This self-validating protocol is designed for the purification of crude methoxyacetonitrile synthesized via the methylation of hydroxyacetonitrile using dimethyl sulfate [1].

Phase 1: Phase Separation & Quenching

  • Halt Agitation: Once the synthesis reaction is complete, stop the stirrer and allow the biphasic mixture to settle at 5 °C.

  • Immediate Separation: Immediately decant or drain the lower aqueous layer.

    • Mechanistic Insight: Prolonged contact with the aqueous layer at temperatures >25 °C initiates an exothermic hydrolysis reaction, drastically reducing yields [1].

  • Aqueous Wash (Optional): If residual acid/base is suspected, perform a rapid wash with a cold, neutral brine solution.

Phase 2: Desiccation

  • Add Drying Agent: Add 10 g of anhydrous Na₂SO₄ per 100 mL of the crude organic layer.

  • Incubation: Swirl gently and allow the mixture to stand for 15–20 minutes.

  • Filtration: Filter the dried organic layer through a coarse glass frit to remove the hydrated sulfate salts.

Phase 3: Fractional Vacuum Distillation

  • Setup: Transfer the dried liquid into a round-bottomed flask equipped with an efficient fractionating column (e.g., a Glinsky or Vigreux column).

  • Bumping Prevention: Introduce a fine capillary tube reaching the bottom of the flask to admit a micro-stream of dry air.

    • Mechanistic Insight: Nitrile/sulfate mixtures are notoriously prone to explosive bumping under vacuum. The capillary stream provides nucleation sites for smooth boiling[1].

  • Distillation: Apply a vacuum of 15 mmHg. Slowly heat the pot.

  • Fraction Collection: Discard any initial volatile fore-run (typically water and methanol traces). Collect the main fraction boiling strictly at 68–70 °C.

Workflow Crude Crude Mixture (Nitrile, H2O, R2SO4) Phase Phase Separation (T < 25°C) Crude->Phase Settle & Decant Dry Desiccation (Anhydrous Na2SO4) Phase->Dry Organic Layer Distill Vacuum Distillation (15 mmHg) Dry->Distill Filter Pure Pure Nitrile (Distillate) Distill->Pure Vapor Fraction (<75°C) Waste Dialkyl Sulfate (Pot Residue) Distill->Waste Non-volatile (>150°C)

Standard purification workflow for crude alkoxyacetonitriles.

Phase 4: Self-Validation System To ensure the integrity of your purified product without immediate NMR access, perform the following physical validations:

  • Visual Inspection: The purified methoxyacetonitrile must be a perfectly colorless liquid. A yellow or red tint indicates thermal degradation or amine contamination.

  • Density Check: Measure the density of the distillate. Pure methoxyacetonitrile has a density of ~0.95 g/mL. If the density is >1.1 g/mL, your fraction is contaminated with unreacted dimethyl sulfate (density ~1.32 g/mL), indicating that your distillation column lacked sufficient theoretical plates [1].

IV. References
  • Title: methoxyacetonitrile - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL: [Link]

  • Title: Acetic acid, ethoxy-, and ethyl ester - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL: [Link]

Optimization

Removal of unreacted starting materials from 2-Cyclobutoxyacetonitrile

Technical Support Center: 2-Cyclobutoxyacetonitrile Synthesis & Purification Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals Mechanistic Overview & The Purification Challenge Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Cyclobutoxyacetonitrile Synthesis & Purification Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals

Mechanistic Overview & The Purification Challenge

The synthesis of 2-cyclobutoxyacetonitrile typically proceeds via a Williamson ether synthesis, reacting cyclobutanol with an electrophilic haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) in the presence of a strong base (such as NaH). Because cyclobutanol is a sterically hindered secondary alcohol, an excess of the electrophile is often employed to drive the reaction to completion. Consequently, the crude post-reaction mixture contains the target ether, unreacted cyclobutanol, unreacted haloacetonitrile, and inorganic salts. Removing these starting materials requires a strategic combination of chemoselective scavenging and precise physical separation.

Troubleshooting Guides & FAQs

Q1: Why is it so difficult to separate unreacted chloroacetonitrile from cyclobutanol using standard fractional distillation? A1: The primary issue is a near-identical boiling point overlap.1[1], which perfectly overlaps with the boiling point of cyclobutanol (~123 °C). Attempting to separate these two starting materials via traditional thermal distillation will result in co-elution. To resolve this, you must rely on orthogonal chemical properties—specifically, the high electrophilicity of the haloacetonitrile—to chemically alter one component before attempting distillation.

Q2: How can I selectively remove excess haloacetonitrile (electrophile) without degrading my target ether? A2: Haloacetonitriles are potent alkylating agents. Instead of relying on thermal separation, you should utilize chemoselective nucleophilic scavenging. 2[2], you can force a rapid SN​2 reaction on the unreacted electrophile. For example, adding a polymer-bound primary amine resin converts the volatile haloacetonitrile into a solid resin-bound secondary/tertiary amine, which is easily filtered away. This completely bypasses the boiling point overlap issue while leaving your target ether untouched.

Q3: I am observing a dark brown color and reduced yields during the aqueous workup. What causes this? A3: This is a classic symptom of electrophile decomposition. Reactive halides like bromoacetonitrile can polymerize or degrade if exposed to elevated temperatures or unquenched strong bases during workup.3[3]. Always ensure the mixture is cooled and neutralized before concentrating the organic layer.

Quantitative Data: Physicochemical Properties

CompoundRole in SynthesisMolecular Weight ( g/mol )Boiling Point (°C, atm)Recommended Removal Strategy
Cyclobutanol Nucleophile (SM)72.11~123Vacuum Distillation
Chloroacetonitrile Electrophile (SM)75.50123–124Nucleophilic Scavenging
Bromoacetonitrile Electrophile (SM)119.95~150 (60-62 at 15 mmHg)Nucleophilic Scavenging
2-Cyclobutoxyacetonitrile Target Product111.14> 170 (Estimated)Isolate as Heavy Fraction

Experimental Protocols: Self-Validating Purification System

Protocol A: Chemoselective Scavenging of Unreacted Haloacetonitrile

Causality: This protocol exploits the highly electrophilic α -carbon of the haloacetonitrile, using a heterogeneous amine resin to covalently bind the impurity. This transforms a difficult liquid-liquid separation into a simple solid-liquid filtration.

  • Preparation: Following the reaction, quench the mixture with saturated aqueous NH4​Cl to neutralize any remaining base. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).

  • Scavenger Addition: Combine the organic layers and add 2.0 equivalents (relative to the estimated remaining haloacetonitrile) of a polymer-bound amine scavenger (e.g., SiliaBond® Amine or equivalent).

  • Incubation: Stir the suspension vigorously at room temperature for 2–4 hours. Causality: Room temperature is sufficient to drive the reaction with the highly reactive haloacetonitrile while preventing the thermal degradation of the target ether.

  • System Validation: Remove a 0.1 mL aliquot, filter, and analyze via GC-FID. Do not proceed until the haloacetonitrile peak is completely absent from the chromatogram.

  • Isolation: Filter the mixture through a coarse glass frit to remove the resin. Wash the resin cake with EtOAc (20 mL). Concentrate the filtrate under reduced pressure to yield a crude mixture containing only the product and unreacted cyclobutanol.

Protocol B: Vacuum Distillation of Cyclobutanol

Causality: With the electrophile safely removed, the remaining starting material (cyclobutanol) is significantly lighter than the product (MW 72.11 vs 111.14). Vacuum distillation lowers the boiling points of all components, reducing thermal stress on the ether linkage.

  • Setup: Transfer the crude liquid from Protocol A to a short-path distillation apparatus equipped with a Vigreux column and a high-vacuum pump.

  • Fore-run Collection: Gradually apply vacuum (e.g., 10-15 mmHg) and gently heat the oil bath. Collect the fore-run. Cyclobutanol will distill first (expected around 30-40 °C at 15 mmHg).

  • Product Isolation: Increase the bath temperature slowly. Collect the main fraction, which contains pure 2-cyclobutoxyacetonitrile.

  • System Validation: Analyze the main fraction via 1H NMR. The absence of the characteristic cyclobutanol methine multiplet (~4.2 ppm) confirms successful purification.

Purification Workflow Visualization

PurificationWorkflow N1 Crude Reaction Mixture (Product + Cyclobutanol + Haloacetonitrile) N2 Aqueous Quench & Extraction (Removes Salts & Base) N1->N2 Add NH4Cl / EtOAc N3 Nucleophilic Scavenging (Polymer-bound Amine added) N2->N3 Isolate Organic Phase N4 Filtration & GC Validation (Removes Scavenger Adduct) N3->N4 Stir 2-4h, then Filter N5 Vacuum Distillation (Removes Cyclobutanol) N4->N5 Confirm Electrophile Absence N6 Pure 2-Cyclobutoxyacetonitrile N5->N6 Collect Heavy Fraction

Fig 1: Step-by-step chemoselective and physical purification workflow for 2-Cyclobutoxyacetonitrile.

References

  • Source: Organic Syntheses (orgsyn.org)
  • Method for removing unreacted electrophiles from a reaction mixture (US5632898A)
  • Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures Source: Benchchem URL

Sources

Troubleshooting

Technical Support Center: 2-Cyclobutoxyacetonitrile Stability &amp; Troubleshooting

Welcome to the Application Support Center for 2-Cyclobutoxyacetonitrile (CAS: 1248613-93-5)[1]. As a bifunctional molecule containing both a strained cyclic ether (cyclobutoxy group) and a reactive nitrile (-CN) group, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for 2-Cyclobutoxyacetonitrile (CAS: 1248613-93-5)[1]. As a bifunctional molecule containing both a strained cyclic ether (cyclobutoxy group) and a reactive nitrile (-CN) group, this compound presents unique stability challenges during synthesis, workup, and storage.

This guide is designed for research scientists and drug development professionals. It provides mechanistic troubleshooting, quantitative stability data, and self-validating experimental protocols to ensure the integrity of your workflows.

Part 1: Troubleshooting FAQs

Q1: Why is my 2-Cyclobutoxyacetonitrile degrading into an amide or carboxylic acid during standard aqueous workup?

Causality & Mechanism: Nitriles are inherently susceptible to hydrolysis under both acidic and basic aqueous conditions[2]. In 2-Cyclobutoxyacetonitrile, the oxygen atom adjacent to the methylene group (-O-CH₂-CN) exerts a strong electron-withdrawing inductive effect. This increases the electrophilicity of the nitrile carbon, making it significantly more reactive toward weak nucleophiles (like water in acidic conditions) or hydroxide ions (in basic conditions) compared to standard aliphatic nitriles[3].

  • Acidic Conditions: Protonation of the nitrile nitrogen makes the carbon highly electrophilic, leading to water attack, tautomerization to an amide, and eventual hydrolysis to 2-cyclobutoxyacetic acid[4].

  • Basic Conditions: Direct nucleophilic attack by hydroxide yields an imidic acid intermediate, which rapidly converts to a carboxylate salt[4].

Q2: I am using strong, non-nucleophilic bases (e.g., NaH, LDA) and observing polymeric or dimerized byproducts. What is happening?

Causality & Mechanism: You are observing unintended α -deprotonation. The methylene protons (-CH₂-) in 2-Cyclobutoxyacetonitrile are flanked by two electron-withdrawing groups: the electronegative ether oxygen and the nitrile group. This dual-activation significantly lowers the pKa of these protons. When exposed to strong bases, a stable α -carbanion (enolate equivalent) forms. This highly nucleophilic species will immediately attack the electrophilic nitrile carbon of unreacted starting material, initiating a Thorpe-type condensation or polymerization.

Q3: Will the cyclobutane ring open under strongly acidic conditions?

Causality & Mechanism: Under mild aqueous acidic conditions (e.g., 1M HCl at room temperature), the cyclobutane ring remains intact. However, if you subject the compound to harsh Brønsted or Lewis acids (e.g., hot HI, HBr, or BBr₃), ether cleavage will occur. The cyclobutane ring possesses approximately 26 kcal/mol of ring strain. This strain lowers the activation energy required for the nucleophilic ring-opening of the protonated ether, leading to the formation of halohydrins or fully halogenated ring-opened byproducts.

Part 2: Quantitative Stability Matrix

To assist in experimental design, the following table summarizes the stability of 2-Cyclobutoxyacetonitrile across various pH and temperature profiles.

pH LevelConditionTemp (20°C)Temp (80°C)Primary Degradation Pathway
pH 1 Strong Acid (HCl)Slow DegradationRapid DegradationHydrolysis to Carboxylic Acid[3]
pH 4 Weak Acid (AcOH)StableSlow DegradationPartial Hydrolysis to Amide
pH 7 Neutral BufferHighly Stable Stable None
pH 10 Weak Base (Na₂CO₃)Slow DegradationRapid DegradationHydrolysis to Carboxylate Salt
pH 14 Strong Base (NaOH)Rapid DegradationComplete CleavageHydrolysis & α -Deprotonation[2]

Part 3: Mechanistic Pathways (Visualizations)

The following diagrams illustrate the divergent degradation pathways of 2-Cyclobutoxyacetonitrile under acidic and basic conditions.

AcidicHydrolysis A 2-Cyclobutoxyacetonitrile B Protonated Nitrile A->B +H+ (aq) C Imidic Acid B->C +H2O D Amide Intermediate C->D Tautomerization E 2-Cyclobutoxyacetic Acid D->E +H2O, Heat

Acidic Hydrolysis Pathway of 2-Cyclobutoxyacetonitrile.

BasicPathways A 2-Cyclobutoxyacetonitrile B Alpha-Carbanion A->B Strong Base (e.g., LDA) D Imidic Acid Anion A->D Aqueous OH- C Thorpe Condensation Dimer B->C Nucleophilic Attack E Carboxylate Salt D->E Hydrolysis & Heat

Divergent Degradation Pathways Under Basic Conditions.

Part 4: Validated Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems , meaning each critical step contains an in-line analytical check to prevent downstream failures.

Protocol A: Safe Aqueous Workup (Preserving the Nitrile)

Use this protocol when extracting 2-Cyclobutoxyacetonitrile from a reaction mixture to prevent unintended hydrolysis.

  • Quenching: Cool the reaction mixture to 0–5°C using an ice bath. Validation: Ensure internal temperature is 5°C before proceeding to minimize kinetic energy for hydrolysis.

  • Buffering: Slowly add a cold 0.5M Phosphate buffer solution (pH 7.0) rather than standard 1M HCl or NaOH.

  • pH Verification: Validation: Spot the aqueous layer onto broad-range pH paper. Adjust with 0.1M NaHCO₃ or 0.1M Citric Acid until the pH reads strictly between 6.5 and 7.5.

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at a water bath temperature not exceeding 30°C . Validation: Perform TLC (Hexanes:EtOAc 4:1). The nitrile should appear as a single spot; a baseline spot indicates acid/amide degradation.

Protocol B: Controlled Alkaline Hydrolysis to 2-Cyclobutoxyacetic Acid

Use this protocol when your synthetic goal is to intentionally hydrolyze the nitrile to the corresponding carboxylic acid[2].

  • Reagent Mixing: Suspend 2-Cyclobutoxyacetonitrile in a 2M aqueous NaOH solution (5 equivalents of base). Add a co-solvent (e.g., THF or Methanol) if the starting material is immiscible.

  • Reflux: Heat the mixture to 80°C under reflux. Validation: Monitor the evolution of ammonia (NH₃) gas by holding damp red litmus paper over the condenser outlet. The paper will turn blue as the amide intermediate hydrolyzes to the carboxylate salt[2].

  • Reaction Monitoring: After 4 hours, take a 0.1 mL aliquot, acidify to pH 2, and extract with EtOAc. Validation: Analyze via HPLC or TLC to confirm the complete disappearance of the starting material.

  • Acidification & Isolation: Cool the main reaction mixture to 0°C. Slowly acidify with 3M HCl until the pH reaches 2.0. Validation: Confirm pH 2.0 with a pH meter to ensure the carboxylate salt is fully protonated to the free carboxylic acid[3].

  • Extraction: Extract 3x with EtOAc, dry over MgSO₄, and concentrate to yield 2-cyclobutoxyacetic acid.

Part 5: References

  • 20.7: Chemistry of Nitriles: Hydrolysis of Nitriles to form Carboxylic Acids Source: LibreTexts URL:

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid Source: Chemistry Steps URL:

  • Hydrolysis of Nitriles Source: Chemguide URL:

  • 2-cyclobutoxyacetonitrile | 1248613-93-5 Source: Sigma-Aldrich URL:

Sources

Optimization

Technical Support Center: Cyclobutanol Alkylation &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of strained ring systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of strained ring systems. Cyclobutanol is a highly valuable motif in drug development, but its alkylation is notoriously prone to side reactions, including ring-opening and electrophile elimination.

This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high-yielding O-alkylation while minimizing unwanted byproducts.

Mechanistic Insights: The Root Causes of Byproducts

The O-alkylation of cyclobutanol typically proceeds via the Williamson ether synthesis, utilizing a strong base to generate a cyclobutoxide nucleophile. However, two primary byproduct pathways often compromise yields:

  • Alkene Formation (E2 Elimination): Cyclobutoxide is a strong, relatively unhindered base. When reacted with secondary or sterically hindered alkyl halides, it acts as a base rather than a nucleophile, [2] and leaves the cyclobutanol unreacted.

  • Ring-Opening (C–C Cleavage): Cyclobutane possesses a [1]. In the presence of transition metal contaminants (e.g., Palladium or Manganese) or strong Lewis acids, the cyclobutanol framework can undergo β-carbon elimination, leading to acyclic ketones or polymeric byproducts.

G A Cyclobutanol B Sodium Cyclobutoxide (Nucleophile/Base) A->B NaH / THF (Deprotonation) E Acyclic Ketone (Ring Opening) A->E Pd/Mn Catalysts or Lewis Acids (β-scission) C O-Alkylated Ether (Desired Product) B->C 1° Alkyl Halide (SN2 Pathway) D Alkene Byproduct (E2 Elimination) B->D 2°/3° Alkyl Halide (E2 Pathway)

Figure 1: Divergent reaction pathways in cyclobutanol alkylation highlighting byproduct formation.

Troubleshooting Guide & FAQs

Q1: I am recovering unreacted cyclobutanol and observing alkene byproducts. How do I force the SN2 pathway? Cause: You are likely using a secondary alkyl halide or running the reaction at elevated temperatures. The basicity of the cyclobutoxide anion outcompetes its nucleophilicity, leading to [2]. Solution: Always prioritize primary alkyl halides or methylating agents (e.g., methyl iodide). If a secondary alkyl group must be installed, switch the leaving group to a highly reactive triflate (OTf) and conduct the reaction at -78 °C to suppress the activation energy required for elimination.

Q2: My LC-MS shows acyclic ketone byproducts. Why is the cyclobutane ring opening? Cause: Ring strain makes the C(sp³)–C(sp³) bonds susceptible to cleavage. If your reaction flask has trace transition metals (e.g., Pd from a previous cross-coupling step) or if you are using radical initiators, the [1]. Solution: Ensure strictly metal-free conditions for the O-alkylation step. Use acid-washed glassware and avoid transition-metal-based bases. If your synthetic route requires metal catalysis later, perform the Williamson ether synthesis first, as the resulting [4] than the free alcohol.

Q3: What is the optimal base/solvent system to ensure complete deprotonation without side reactions? Cause: Weak bases lead to incomplete alkoxide formation, while protic solvents quench the nucleophile. Solution: The industry standard for this transformation is [3]. Alternatively, [5] for substrates sensitive to the heterogeneous nature of NaH.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and byproduct distribution during the synthesis of cyclobutyl ethers.

Base / SolventAlkylating AgentTemp (°C)Desired Ether Yield (%)Major Byproduct ObservedMechanistic Rationale
NaH / THF Methyl Iodide (1°)0 to 25> 90% None (Trace unreacted)Ideal SN2 conditions; minimal steric hindrance [3].
NaH / DMF Isopropyl Bromide (2°)25 to 50< 15% Propene (E2 Elimination)High basicity of alkoxide favors E2 on 2° halides[2].
NaHMDS / THF Benzyl Bromide (1°)0 to 2585 - 95% NoneHomogeneous base ensures rapid, clean deprotonation [5].
NaH / THF Methyl Iodide (1°)80 (Reflux)~ 60% Ring-opened polymersThermal stress on strained ring induces side reactions.
K₂CO₃ / MeCN Ethyl Iodide (1°)60< 20% Unreacted CyclobutanolBase is too weak to quantitatively deprotonate the alcohol.

Validated Experimental Protocol: Metal-Free O-Alkylation

To establish a self-validating system, this protocol uses NaH/THF with strict temperature controls. The evolution of hydrogen gas serves as an immediate visual validation of alkoxide formation.

Workflow S1 1. Preparation Dry THF, N2 atm S2 2. Deprotonation Add NaH at 0°C S1->S2 S3 3. Alkylation Dropwise R-X, warm to RT S2->S3 S4 4. Quench & Workup Sat. NH4Cl, Extract S3->S4

Figure 2: Step-by-step workflow for the metal-free O-alkylation of cyclobutanol.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Note: For highly sensitive reactions, wash the NaH with anhydrous hexane prior to use to remove the mineral oil.

  • Solvent Addition: Suspend the NaH in anhydrous THF (0.2 M relative to cyclobutanol) and cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve Cyclobutanol (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension [3].

    • Self-Validation Checkpoint: You must observe bubbling (H₂ gas evolution). Stir at 0 °C for 30 minutes until gas evolution ceases, confirming the quantitative formation of sodium cyclobutoxide.

  • Alkylation: Add the primary alkyl halide (e.g., Iodomethane, 1.5 equivalents) dropwise at 0 °C [3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours. Do not heat the reaction to prevent thermal ring-opening.

  • Quench & Workup: Cool the flask back to 0 °C. Carefully quench the excess NaH by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) [4]. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

References

  • Alkylation-Terminated Catellani Reactions by Cyclobutanol C–C Cleavage Source: Organic Letters (ACS Publications) URL:[Link]

  • The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]

  • Allylic Sulfones in Solid-Phase Synthesis: Preparation of Cyclobutylidenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Development of CINPA1 analogs as novel and potent inverse agonists of constitutive androstane receptor Source: PubMed Central (NIH) URL:[Link]

Reference Data & Comparative Studies

Validation

13C NMR Characterization of 2-Cyclobutoxyacetonitrile: A Comparative Guide

Introduction In the landscape of modern drug development, alkoxyacetonitriles serve as critical aliphatic building blocks. They are frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug development, alkoxyacetonitriles serve as critical aliphatic building blocks. They are frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including TRPA1 antagonists and glycine site NMDA receptor modulators . Among these, 2-Cyclobutoxyacetonitrile (CAS: 1248613-93-5) has garnered significant interest. The incorporation of a cyclobutane ring introduces unique steric bulk, controlled ring strain, and enhanced lipophilicity compared to its linear counterparts.

As a Senior Application Scientist, I frequently see structural misassignments when dealing with strained cyclic ethers. Accurate structural verification via 13C Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This guide objectively compares the 13C NMR spectral footprint of 2-cyclobutoxyacetonitrile against its linear and cyclic alternatives, providing researchers with a self-validating framework for spectral interpretation.

Theoretical Framework: Causality in 13C NMR Chemical Shifts

The 13C NMR chemical shifts of alkoxyacetonitriles are governed by three primary physical phenomena. Understanding these is essential for accurate spectral assignment:

  • Electronegativity and Inductive Effects: The highly electronegative oxygen atom strongly deshields the adjacent methylene carbon (-O-CH2-CN) and the methine/methyl carbon of the alkoxy group, pushing their resonances downfield (50–75 ppm).

  • Ring Strain and Hybridization (s-character): Small rings dictate unique C-C bond hybridizations. For instance, cyclopropane bonds possess higher p-character, which forces the C-H bonds to adopt higher s-character. This paradoxically shields the ring carbons, driving cyclopropane CH2 signals far upfield (~5 ppm). Cyclobutane, possessing less angle strain, exhibits shifts closer to typical aliphatic chains but still demonstrates a distinct γ-gauche shielding effect on its distal ring carbons.

  • Anisotropic Effects of the Nitrile Group: The sp-hybridized cyano group (-C≡N) exerts a strong magnetic anisotropic effect. This typically anchors the nitrile carbon resonance consistently between 114–118 ppm, a position that remains largely independent of the distal alkoxy substituent's geometry .

Comparative 13C NMR Data Analysis

To contextualize the spectral signature of 2-cyclobutoxyacetonitrile, we must compare it against alternatives like 2-methoxyacetonitrile (linear, zero strain) and 2-cyclopropoxyacetonitrile (highly strained). The table below summarizes the profound impact of the cyclic ether moiety on the chemical shift environment.

Carbon Environment2-Methoxyacetonitrile (ppm)2-Cyclopropoxyacetonitrile (ppm)2-Cyclobutoxyacetonitrile (ppm)
Nitrile (-C≡N) 116.0116.2116.5
Methylene (-O-CH2-CN) 55.556.155.8
Alkoxy (C1 / CH-O) 58.5 (CH3)53.0 (CH)73.5 (CH)
Alkoxy (C2 / β-CH2) N/A5.530.5
Alkoxy (C3 / γ-CH2) N/AN/A13.0

Note: Values are representative empirical assignments acquired in CDCl3 at 298 K, referenced to internal TMS (0.0 ppm) .

Key Takeaway: While the nitrile and methylene carbons remain relatively static across the analogs, the C1 (CH-O) carbon of the cyclobutoxy group is significantly more deshielded (73.5 ppm) compared to the cyclopropoxy analog (53.0 ppm) due to the relaxation of ring strain and altered hybridization.

Experimental Protocol: Self-Validating 13C NMR Workflow

To ensure high-fidelity data acquisition and prevent common artifacts (such as incomplete relaxation or poor signal-to-noise ratios), the following step-by-step self-validating protocol must be strictly employed.

Step 1: Sample Preparation
  • Action: Dissolve 40–50 mg of high-purity 2-cyclobutoxyacetonitrile in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality: A high sample concentration is mandatory for 13C NMR due to the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C isotope. CDCl3 provides the deuterium lock signal to stabilize the magnetic field, while TMS serves as the internal chemical shift reference standard.

Step 2: Instrument Calibration (Lock and Shim)
  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of CDCl3. Execute gradient shimming (Z1-Z5) until the lock level is maximized and stable.

  • Causality: Precise shimming ensures a perfectly homogeneous magnetic field ( B0​ ) across the sample volume. This prevents peak broadening and allows the resolution of closely spaced signals, which is critical for identifying impurities.

Step 3: Acquisition Parameters Setup
  • Action: Select a standard 1D 13C sequence with proton decoupling (e.g., Bruker's zgpg30). Set the relaxation delay (D1) to 2.0 seconds and the number of scans (NS) to a minimum of 512.

  • Causality: Proton decoupling (WALTZ-16) collapses complex 13C-1H J-couplings into sharp singlets, drastically improving the signal-to-noise ratio (SNR). A 2-second D1 ensures sufficient longitudinal relaxation ( T1​ ) for the protonated carbons. Note: The quaternary nitrile carbon may still appear at a lower intensity due to its inherently longer T1​ relaxation time.

Step 4: Data Processing and Validation
  • Action: Apply an exponential window function with a line broadening (LB) of 1.0 Hz before Fourier Transformation (FT). Phase the spectrum manually, apply baseline correction, and verify the central CDCl3 solvent triplet is at 77.16 ppm.

  • Causality: The 1.0 Hz LB suppresses high-frequency noise without significantly compromising peak resolution. Referencing against the solvent peak acts as a secondary built-in validation step if the TMS signal is obscured or absent .

Mechanistic Workflow & Assignment Logic

The following diagram illustrates the interconnected relationship between the physical acquisition workflow and the logical deduction used to assign the 13C NMR spectrum of 2-cyclobutoxyacetonitrile.

G cluster_0 Structural Assignment Logic for 2-Cyclobutoxyacetonitrile A 1. Sample Preparation (50mg in CDCl3 + TMS) B 2. Spectrometer Tuning (Lock 2H, Gradient Shim) A->B C 3. 13C{1H} Acquisition (NS ≥ 512, D1 = 2.0s) B->C D 4. Signal Processing (FT, LB=1.0Hz, Phase) C->D E 5. Chemical Shift Assignment D->E Nitrile Nitrile Carbon (-CN) ~116.5 ppm (Low Intensity, Long T1) E->Nitrile Methylene Methylene (-O-CH2-CN) ~55.8 ppm (Deshielded by O) E->Methylene Cyclo_CH Cyclobutane Methine (CH-O) ~73.5 ppm (Strong Inductive Shift) E->Cyclo_CH Cyclo_CH2 Cyclobutane Methylenes (CH2) ~30.5 ppm (β) & ~13.0 ppm (γ) E->Cyclo_CH2

13C NMR acquisition workflow and structural assignment logic for 2-cyclobutoxyacetonitrile.

References

  • Title: Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: 4-Substituted-3-phenylquinolin-2(1H)-ones: Acidic and Nonacidic Glycine Site N-Methyl-d-aspartate Antagonists with in Vivo Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Ethoxyacetonitrile | C4H7NO (CID 143946) Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Electronic Supplementary Information: Palladium-catalyzed synthesis of primary amides Source: The Royal Society of Chemistry (Chemical Communications) URL: [Link]

Comparative

Decoding the Nitrile IR Signature: A Comparative Guide to 2-Cyclobutoxyacetonitrile vs. Standard Nitriles

As a Senior Application Scientist in spectroscopic analysis, I frequently consult with drug development professionals who rely on infrared (IR) spectroscopy for Process Analytical Technology (PAT) and structural validati...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in spectroscopic analysis, I frequently consult with drug development professionals who rely on infrared (IR) spectroscopy for Process Analytical Technology (PAT) and structural validation. A common pitfall in organic synthesis monitoring is the assumption that all nitrile (-C≡N) groups behave identically under IR analysis.

While standard aliphatic nitriles are celebrated for their sharp, isolated vibrational bands—making them excellent vibrational probes in complex environments[1]—introducing an alpha-oxygen substituent fundamentally alters this behavior. This guide objectively compares the IR spectroscopic performance of 2-Cyclobutoxyacetonitrile against standard alternatives like Acetonitrile and Methoxyacetonitrile , providing the mechanistic causality and experimental workflows required for accurate spectral interpretation.

The Mechanistic Causality of Nitrile IR Absorption

To understand the spectral behavior of 2-Cyclobutoxyacetonitrile, we must first examine the physical chemistry governing IR intensity.

In IR spectroscopy, peak position is determined by bond strength and atomic mass, while peak intensity is dictated by the change in dipole moment with respect to distance ( dμ/dx ) during the vibration [2]. The carbon-nitrogen triple bond is inherently polar; stretching it typically produces a large dμ/dx value, resulting in the intense, sharp C≡N stretching peak seen in standard nitriles between 2260 and 2240 cm⁻¹[2].

However, 2-Cyclobutoxyacetonitrile is an α -alkoxyacetonitrile (a cyanomethyl ether). The highly electronegative oxygen atom adjacent to the nitrile carbon exerts a strong electron-withdrawing inductive effect (-I effect). This competing electron withdrawal depolarizes the C≡N bond. Consequently, the change in dipole moment during the stretching vibration is drastically minimized, leading to an unusually low—or sometimes completely absent—IR absorption band[3].

Mechanism A α-Oxygen (-O-R) B Strong -I Inductive Effect A->B C Decreased C≡N Polarization B->C D Reduced dµ/dx C->D E Suppressed IR Intensity D->E

Logical flow of how alpha-alkoxy substitution suppresses nitrile IR intensity.

Comparative Performance Data

When selecting a nitrile as a solvent, reactant, or vibrational probe, understanding its IR visibility is critical. Below is a comparative analysis of 2-Cyclobutoxyacetonitrile against standard baseline nitriles.

CompoundStructural ClassificationC≡N Stretch Frequency (cm⁻¹)C≡N Peak IntensityKey Secondary IR Markers
Acetonitrile Standard Aliphatic Nitrile~2252High / Sharp CH₃ umbrella mode (~1375 cm⁻¹)
Methoxyacetonitrile Simple α -Alkoxyacetonitrile~2250Very Low / Absent C-O-C ether stretch (~1100 cm⁻¹)
2-Cyclobutoxyacetonitrile Bulky α -Alkoxyacetonitrile~2248 - 2252Low C-O-C stretch, Cyclobutane C-H bends
Practical Implications for Drug Development

If you are utilizing in situ FTIR (e.g., ReactIR) to monitor the consumption of 2-Cyclobutoxyacetonitrile during a synthetic workflow, do not rely on the nitrile peak at ~2250 cm⁻¹ . Because the cyclobutoxy group suppresses the nitrile intensity[3], the signal-to-noise ratio will be too poor for robust kinetic modeling. Instead, shift your analytical focus to the C-O-C ether stretching region (~1100 cm⁻¹) or the distinct C-H deformations of the cyclobutane ring.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

When measuring compounds with inherently weak signals, it is critical to employ a self-validating system to ensure the lack of signal is a chemical reality, not an instrumental artifact. The following Attenuated Total Reflectance (ATR) FTIR methodology incorporates a positive control step to validate the instrument's sensitivity before analyzing 2-Cyclobutoxyacetonitrile.

Step-by-Step Methodology
  • System Initialization & Background:

    • Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate completely.

    • Collect a background spectrum in ambient air (32 scans, 4 cm⁻¹ resolution).

  • Positive Control Validation (Acetonitrile):

    • Apply 2 drops of neat Acetonitrile to the ATR crystal.

    • Acquire the spectrum. Validation Check: Confirm the presence of a sharp, intense C≡N peak at 2252 cm⁻¹ and the CH₃ umbrella mode at 1375±10 cm⁻¹[2]. This confirms the optical bench is properly aligned and sensitive to dipole changes.

    • Clean the crystal and verify the real-time spectrum returns to baseline.

  • Target Sample Acquisition (2-Cyclobutoxyacetonitrile):

    • Apply 2 drops of neat 2-Cyclobutoxyacetonitrile to the crystal. Ensure the volatile liquid fully covers the evanescent wave area.

    • Acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Comparative Integration:

    • Apply baseline correction.

    • Integrate the area under the curve from 2260 to 2240 cm⁻¹ for both spectra. You will observe that the integrated area for 2-Cyclobutoxyacetonitrile is a small fraction of the Acetonitrile standard, confirming the inductive suppression effect.

Workflow S1 1. ATR Crystal Prep (Isopropanol Wash) S2 2. Background Scan (Air, 32 Scans) S1->S2 S3 3. Positive Control (Acetonitrile Validation) S2->S3 S4 4. Target Acquisition (2-Cyclobutoxyacetonitrile) S3->S4 S5 5. Data Processing (Baseline & Integration) S4->S5

Step-by-step ATR-FTIR experimental workflow for nitrile spectral acquisition.

Conclusion

While nitriles are generally highly visible in IR spectroscopy, the molecular architecture of 2-Cyclobutoxyacetonitrile dictates a different analytical approach. The strong inductive effect of the alpha-oxygen fundamentally alters the polarization of the nitrile bond, suppressing its IR signature. By understanding this causality and employing self-validating protocols, researchers can avoid false negatives in their spectroscopic data and select more appropriate vibrational markers for process monitoring.

References

  • Nitrile groups as vibrational probes: calculations of the CN infrared absorption line shape of acetonitrile in water and tetrahydrofuran Source: National Center for Biotechnology Information (PubMed) URL:[Link]

  • Organic Nitrogen Compounds IV: Nitriles Source: Spectroscopy Online URL:[Link]

  • On the Infrared Spectra and Molecular Association of Some Cyanomethyl Ethers Source: Politechnika Warszawska (Warsaw University of Technology) URL:[Link](Note: Sourced from institutional physical chemistry archives regarding inductive effects on alpha-alkoxyacetonitriles)

Sources

Validation

Reactivity Comparison Guide: 2-Cyclobutoxyacetonitrile vs. Standard Nitriles

Executive Summary In modern drug discovery and complex organic synthesis, the strategic selection of nitrile building blocks dictates both synthetic efficiency and the pharmacokinetic properties of the final molecule. 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic selection of nitrile building blocks dictates both synthetic efficiency and the pharmacokinetic properties of the final molecule. 2-Cyclobutoxyacetonitrile (CAS: 1248613-93-5) [1] has emerged as a highly specialized reagent. By combining the reactive nitrile core with a lipophilic, sterically constrained cyclobutane ring, it offers a unique reactivity profile compared to standard aliphatic or aromatic nitriles.

The incorporation of alkoxyacetonitrile derivatives into molecular scaffolds has been shown to significantly improve brain penetration and metabolic stability, particularly in the development of nonacidic NMDA receptor antagonists[2]. Furthermore, these derivatives serve as critical precursors; for instance, they can be irradiated in the presence of brominating agents to yield highly reactive alpha-halo alkanenitriles[3]. This guide objectively compares the reactivity of 2-Cyclobutoxyacetonitrile against standard alternatives (Acetonitrile, Methoxyacetonitrile, and Benzonitrile) to aid researchers in rational reagent selection.

Mechanistic Reactivity Profiling

To understand the behavior of 2-Cyclobutoxyacetonitrile, we must analyze its reactivity through three fundamental mechanistic pillars:

  • Electrophilic Activation (Inductive Effect): The oxygen atom adjacent to the nitrile group exerts a strong electron-withdrawing inductive effect (-I). This polarizes the C≡N bond far more than in simple aliphatic nitriles, making the nitrile carbon highly susceptible to nucleophilic attack (e.g., by Grignard reagents or hydrides).

  • Steric Shielding (Bürgi-Dunitz Trajectory): While methoxyacetonitrile is highly reactive due to minimal steric bulk, the cyclobutoxy group introduces significant steric hindrance. The rigid, puckered conformation of the cyclobutane ring partially blocks the optimal trajectory for incoming bulky nucleophiles, necessitating highly reactive or specialized organometallic reagents.

  • Alpha-Proton Acidity: The synergistic electron-withdrawing effects of both the nitrile and the alkoxy oxygen significantly lower the pKa of the alpha-protons (pKa 20-22). This allows for facile alpha-deprotonation, enabling alkylation or aldol-type condensations, but also introduces the risk of unwanted self-condensation (Thorpe reaction) if not kinetically controlled.

G A 2-Cyclobutoxyacetonitrile B Nucleophilic Addition A->B Electrophilic CN C Alpha-Deprotonation A->C Acidic alpha-H D Reduction A->D Hydride Transfer E Cyclobutoxy Ketones B->E F Alpha-Substituted Nitriles C->F G Primary Amines D->G

Primary reaction pathways of 2-Cyclobutoxyacetonitrile demonstrating its synthetic versatility.

Comparative Performance Data

The following table summarizes the quantitative and qualitative reactivity metrics of 2-Cyclobutoxyacetonitrile compared to standard alternative nitriles.

Nitrile ReagentElectrophilicity of CarbonSteric Bulk (Nucleophilic Access)Alpha-Proton Acidity (Approx. pKa)Dominant Side Reaction Risk
Acetonitrile Low (Baseline)Minimal~25 (Low)Sluggish addition; requires forcing conditions
Methoxyacetonitrile Very HighLow~20 (High)Thorpe Reaction (Self-condensation)
2-Cyclobutoxyacetonitrile HighModerate/High~21 (High)Steric exclusion of bulky nucleophiles
Benzonitrile Moderate (Conjugated)High (Planar bulk)N/A (No α -H)Aromatic ring substitution (rarely)

Experimental Methodologies

To harness the unique properties of 2-Cyclobutoxyacetonitrile while mitigating its inherent side reactions, specific experimental conditions must be employed. The following protocols are designed as self-validating systems.

Protocol A: Controlled Nucleophilic Addition (Organocerium Chemistry)

Objective: Synthesize cyclobutoxy ketones via Grignard addition. Causality Insight: Standard Grignard reagents are highly basic and will preferentially deprotonate the acidic alpha-protons of 2-Cyclobutoxyacetonitrile rather than attack the nitrile carbon. By transmetalating the Grignard reagent with anhydrous Cerium(III) chloride ( CeCl3​ ), we generate an organocerium species. Cerium is highly oxophilic and Lewis acidic, activating the nitrile while drastically reducing the basicity of the nucleophile, thereby forcing the addition pathway.

Step-by-Step Workflow:

  • Activation: Vigorously dry CeCl3​⋅7H2​O under high vacuum at 140 °C for 2 hours to yield strictly anhydrous CeCl3​ . Self-Validating Step: The powder must become completely free-flowing and white; any clumping indicates residual moisture which will quench the organometallic.

  • Suspension: Suspend the anhydrous CeCl3​ (1.5 equiv) in dry THF and stir at room temperature for 2 hours to ensure uniform dispersion.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise add the desired Grignard reagent (1.5 equiv). Stir for 30 minutes.

  • Addition: Slowly add 2-Cyclobutoxyacetonitrile (1.0 equiv) dissolved in minimal dry THF.

  • Hydrolysis: Allow the reaction to warm to room temperature over 2 hours. Quench carefully with 1M HCl (aq) to hydrolyze the intermediate imine to the desired ketone. Extract with Ethyl Acetate, dry over MgSO4​ , and concentrate.

Protocol B: Kinetic Alpha-Alkylation

Objective: Synthesize alpha-substituted cyclobutoxy nitriles. Causality Insight: To prevent the highly reactive alpha-carbanion from attacking unreacted starting material (Thorpe reaction), deprotonation must be absolute, instantaneous, and conducted at cryogenic temperatures using a non-nucleophilic base.

Step-by-Step Workflow:

  • Base Preparation: Cool a solution of LiHMDS (1.1 equiv, 1.0 M in THF) to -78 °C under an inert Argon atmosphere. Why LiHMDS over NaH? LiHMDS provides superior solubility at -78 °C and its extreme steric bulk prevents nucleophilic attack on the nitrile.

  • Deprotonation: Add 2-Cyclobutoxyacetonitrile (1.0 equiv) dropwise over 15 minutes. Stir at -78 °C for 30 minutes to ensure complete kinetic enolate/carbanion formation.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise.

  • Quench: Stir for 1 hour at -78 °C, then quench directly at -78 °C with saturated aqueous NH4​Cl before allowing the flask to warm to room temperature. Extract and purify via silica gel chromatography.

Selection Guide

Use the following decision matrix to determine when 2-Cyclobutoxyacetonitrile is the optimal reagent for your synthetic campaign.

DecisionMatrix Start Select Nitrile for Synthesis Q1 Require Alpha-Alkoxy Group? Start->Q1 NoAlkoxy Acetonitrile or Benzonitrile Q1->NoAlkoxy No YesAlkoxy Alpha-Alkoxy Nitriles Q1->YesAlkoxy Yes Q2 Need Metabolic Stability & Lipophilicity (Drug Design)? YesAlkoxy->Q2 Methoxy Methoxyacetonitrile (High Reactivity, Low Sterics) Q2->Methoxy No (Simple Building Block) Cyclobutoxy 2-Cyclobutoxyacetonitrile (Balanced Reactivity, High Stability) Q2->Cyclobutoxy Yes (Lead Optimization)

Decision matrix for selecting nitriles based on structural and metabolic requirements.

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Comparative

A Comparative Guide to the Purity Assessment of Synthesized 2-Cyclobutoxyacetonitrile

A Senior Application Scientist's Field Guide to Method Selection and Data Interpretation Introduction In the landscape of pharmaceutical development, the chemical purity of synthetic intermediates is not merely a quality...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field Guide to Method Selection and Data Interpretation

Introduction

In the landscape of pharmaceutical development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 2-Cyclobutoxyacetonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile directly influences the impurity cascade of the final drug substance, making robust analytical control an imperative.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 2-Cyclobutoxyacetonitrile. Moving beyond a simple recitation of protocols, we will explore the causality behind method selection, compare the quantitative data generated from High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR), and establish a logical framework for deploying these techniques effectively. Our audience—researchers, analytical scientists, and drug development professionals—requires not just methods, but strategies. This guide delivers precisely that, grounded in the principles of scientific integrity and regulatory expectations.

Part 1: The Primary Method - High-Performance Liquid Chromatography (HPLC)

For non-volatile, UV-active small molecules like 2-Cyclobutoxyacetonitrile, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed workhorse for purity and impurity profiling.[1][2]

The Rationale Behind an RP-HPLC Approach

The selection of RP-HPLC is a deliberate choice driven by the physicochemical properties of the analyte. The technique separates compounds based on their hydrophobicity through differential partitioning between a polar mobile phase and a non-polar stationary phase.[3][4]

  • Causality of Component Selection:

    • Stationary Phase: A C18 (octadecylsilane) column is selected as the industry standard for its high hydrophobicity and broad applicability, offering excellent retention for the moderately polar 2-Cyclobutoxyacetonitrile and robust separation from potential non-polar by-products and more polar starting materials.[1]

    • Mobile Phase: A combination of water and acetonitrile is chosen. Acetonitrile is an ideal organic modifier due to its low viscosity, high elution strength, and UV transparency at low wavelengths.[5] The nitrile chromophore in the analyte necessitates detection at a low wavelength (~210 nm), where acetonitrile provides a clean baseline.

    • Gradient Elution: An isocratic method (constant mobile phase composition) is often insufficient for impurity profiling, where analytes with a wide range of polarities may be present. A gradient elution, which involves increasing the concentration of the organic solvent over time, ensures that highly polar impurities are retained and resolved at the start of the run, while highly non-polar impurities are efficiently eluted from the column without excessive peak broadening.[3][5]

    • Detector: A Photo Diode Array (PDA) detector is superior to a simple UV detector as it provides spectral data for each peak, which is invaluable for peak tracking, identity confirmation, and assessing peak purity.

Experimental Protocol: HPLC Purity Determination

This protocol is designed as a self-validating system by incorporating system suitability testing (SST) to ensure the chromatographic system is performing adequately before any sample analysis, a foundational requirement of Good Manufacturing Practice (GMP) and USP General Chapter <621>.[6][7]

1. Materials and Reagents:

  • Acetonitrile (HPLC Grade or higher)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • 2-Cyclobutoxyacetonitrile reference standard (characterized, >99.5% purity)

  • 2-Cyclobutoxyacetonitrile synthesized sample lot

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with PDA detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 30
    15.0 95
    17.0 95
    17.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with diluent.

  • Sample Preparation (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized 2-Cyclobutoxyacetonitrile sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

4. System Suitability Test (SST):

  • Inject the Working Standard solution six times consecutively.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0 for the main peak.

    • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area and retention time.

    • These criteria confirm the system's precision and the column's integrity.[8]

5. Analysis Procedure:

  • Perform the SST and ensure all criteria are met.

  • Inject a diluent blank to ensure no carryover or system contamination.

  • Inject the Working Standard solution.

  • Inject the Sample Preparation in duplicate.

  • Inject the Working Standard again to bracket the samples.

  • Integrate all peaks in the sample chromatogram with an area greater than 0.05%.

  • Calculate the % Purity using an area percent normalization method.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase A & B sst System Suitability Test (6x Standard Injections) prep_mobile->sst prep_std Prepare Reference Standard (0.1 mg/mL) prep_std->sst prep_sample Prepare Synthesized Sample (1.0 mg/mL) inject_sample Inject Sample (x2) prep_sample->inject_sample sst->sst blank Inject Blank sst->blank Pass check_sst Verify SST Criteria (%RSD ≤ 2.0, T ≤ 2.0) sst->check_sst inject_std Inject Standard blank->inject_std inject_std->inject_sample bracket_std Bracket with Standard inject_sample->bracket_std bracket_std->check_sst integrate Integrate Chromatograms (Reportable Threshold > 0.05%) check_sst->integrate Pass calculate Calculate % Purity (Area Normalization) integrate->calculate report Final Report calculate->report Method_Selection start Purity Assessment Goal? q1 Routine QC & Impurity Profile? start->q1 q2 Analysis of Volatiles (e.g., Residual Solvents)? start->q2 q3 Certify a Reference Standard / Absolute Purity? start->q3 hplc Primary Method: RP-HPLC q1->hplc Yes gc Orthogonal Method: GC-FID q2->gc Yes qnmr Primary Method: qNMR q3->qnmr Yes hplc->q2 Consider for completeness gc->q1 Consider for completeness qnmr->hplc Use to qualify HPLC standard

Sources

Validation

X-Ray Crystallography of 2-Cyclobutoxyacetonitrile Derivatives: A Comparative Methodological Guide

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Introduction: The Crystallographic Challenge of Cyclobutanes 2-Cyclobutoxyacetonitrile is a highly versatile aliphatic buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

Introduction: The Crystallographic Challenge of Cyclobutanes

2-Cyclobutoxyacetonitrile is a highly versatile aliphatic building block utilized in the synthesis of spirocycles, enzyme inhibitors, and novel pharmacophores. The cyclobutane ring introduces unique conformational constraints—specifically, the "puckered" conformation—which enhances metabolic stability and alters the spatial trajectory of attached functional groups .

For drug development professionals, elucidating the precise 3D structure of these derivatives is critical. However, the high solubility and oily nature of many cyclobutane derivatives make small-molecule crystallization challenging. Furthermore, when these derivatives are used as ligands, their bulky nature can induce significant conformational changes in target proteins .

This guide objectively compares the leading X-ray crystallography workflows for 2-cyclobutoxyacetonitrile derivatives across two distinct domains: Pure Small Molecule Crystallization and Protein-Ligand Complex Crystallography .

Small Molecule Crystallography: Slow Evaporation vs. Vapor Diffusion

When determining the absolute stereochemistry and puckering angle of a newly synthesized 2-cyclobutoxyacetonitrile derivative, obtaining a high-quality single crystal is the first bottleneck. We compare the two most prevalent techniques: Slow Evaporation and Vapor Diffusion .

Performance Comparison

Data synthesized from standard crystallographic outcomes for low-molecular-weight aliphatic nitriles.

ParameterSlow EvaporationVapor Diffusion (Anti-solvent)
Thermodynamic Control Low (Prone to rapid supersaturation)High (Gradual equilibration)
Typical Crystal Size 0.1 – 0.4 mm0.3 – 0.8 mm
Mosaicity (Crystal Order) 0.6° – 1.5° (Higher risk of twinning)0.2° – 0.5° (Highly ordered lattice)
Success Rate for Oils < 20% (Often yields amorphous films)> 65% (Forces ordered nucleation)
Timeframe 1 to 4 weeks3 days to 2 weeks
Experimental Protocols: Self-Validating Workflows
Method A: Slow Evaporation

Causality: This method relies on the gradual loss of solvent to cross the solubility threshold. It is best suited for highly crystalline, rigid derivatives.

  • Dissolution: Dissolve 5–10 mg of the 2-cyclobutoxyacetonitrile derivative in a minimal volume of a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Filtration (Critical Step): Pass the solution through a 0.2 µm PTFE syringe filter into a clean glass vial. Validation: The solution must be optically clear. Dust acts as heterogeneous nucleation sites, leading to clustered microcrystals rather than a single macroscopic crystal.

  • Evaporation Control: Seal the vial with Parafilm and puncture 1–3 small pinholes. Causality: The pinhole size dictates the evaporation rate; slower rates favor the thermodynamic product (larger crystals) over kinetic products (powder).

  • Monitoring: Check weekly under a polarized light microscope. Validation: True single crystals will exhibit uniform birefringence (extinction of light at specific rotation angles).

Method B: Vapor Diffusion

Causality: Ideal for highly soluble cyclobutane derivatives. A volatile "anti-solvent" diffuses into the sample droplet, slowly lowering the dielectric constant and gently driving the system into the labile supersaturation zone without crashing out.

  • Inner Vial Preparation: Dissolve 5 mg of the derivative in 0.5 mL of a "good" solvent (e.g., Chloroform). Place this in a small, unsealed inner vial.

  • Outer Vial Preparation: Place the inner vial inside a larger outer vial containing 2.5 mL of a volatile "anti-solvent" (e.g., Pentane or Hexane). Validation: The anti-solvent must have a higher vapor pressure than the good solvent to ensure directional diffusion.

  • Equilibration: Tightly seal the outer vial. As pentane diffuses into the chloroform, the solubility of the derivative decreases, initiating nucleation.

Decision Logic for Small Molecule Crystallization

SM_Cryst Start Pure 2-Cyclobutoxyacetonitrile Derivative Solubility Assess Physical State & Solubility Profile Start->Solubility HighSol Highly Soluble / Oily Requires Anti-solvent Solubility->HighSol LowSol Solid / Moderate Solubility in Volatile Solvent Solubility->LowSol VaporDiff Vapor Diffusion Method HighSol->VaporDiff Controlled Equilibration SlowEvap Slow Evaporation Method LowSol->SlowEvap Isothermal Evaporation Result Single Crystal X-ray Diffraction VaporDiff->Result SlowEvap->Result

Caption: Decision matrix for selecting the optimal crystallization method for pure cyclobutane derivatives.

Protein-Ligand Crystallography: Co-crystallization vs. Crystal Soaking

When evaluating a 2-cyclobutoxyacetonitrile derivative as an enzyme inhibitor or receptor agonist, researchers must determine its binding mode within the target protein. The two primary methods are Co-crystallization and Crystal Soaking .

Performance Comparison
ParameterCrystal SoakingCo-crystallization
Mechanism Diffusion through solvent channelsDe novo lattice formation around complex
Ligand Occupancy 40% – 80% (Diffusion limited)80% – 100% (Thermodynamically driven)
Conformational Flexibility Low (Restricted by existing crystal lattice)High (Captures "induced fit" mechanisms)
Throughput High (Ideal for screening multiple derivatives)Low (Requires extensive condition screening)
Risk to Crystal Integrity High (Bulky cyclobutanes can crack crystals)Low (Crystals grow intact with ligand)
Experimental Protocols: Self-Validating Workflows
Method A: Crystal Soaking

Causality: Soaking utilizes pre-formed apo-protein crystals. It is highly efficient but relies on the assumption that the protein's solvent channels are wide enough to accommodate the bulky cyclobutane ring without destroying the crystal lattice .

  • Apo-Crystal Harvesting: Transfer a high-diffracting apo-protein crystal into a 2 µL drop of stabilization buffer.

  • Ligand Preparation: Dissolve the 2-cyclobutoxyacetonitrile derivative in 100% DMSO. Validation: Ensure the stock concentration is high enough so that the final DMSO concentration in the soak does not exceed 5% (which denatures most proteins).

  • Soaking: Add the ligand to the stabilization drop to achieve a final concentration of 1–5 mM (typically 10x the Kd​ ).

  • Monitoring & Cryoprotection: Observe the crystal under a microscope for 1–24 hours. Validation: If the crystal cracks or loses birefringence, the cyclobutane ring is likely inducing a steric clash or conformational change incompatible with the lattice. If it remains intact, briefly transfer to a cryoprotectant solution (supplemented with ligand) and flash-freeze in liquid nitrogen.

Method B: Co-crystallization

Causality: If soaking destroys the crystal, co-crystallization is mandatory. This allows the protein to undergo "induced fit" conformational changes around the cyclobutane derivative prior to lattice formation.

  • Complex Formation: Incubate the purified target protein (e.g., 10 mg/mL) with a 3- to 5-fold molar excess of the 2-cyclobutoxyacetonitrile derivative for 2 hours on ice.

  • Validation of Complex: Run a Thermal Shift Assay (Differential Scanning Fluorimetry). Validation: A positive shift in the melting temperature ( Tm​ ) confirms that the ligand has bound and stabilized the protein in solution.

  • Drop Setup: Set up sitting-drop or hanging-drop vapor diffusion plates using sparse-matrix screens. Causality: Because the surface properties of the protein-ligand complex differ from the apo-protein, previously known crystallization conditions will likely need re-optimization.

  • Harvesting: Once crystals appear (days to weeks), harvest and flash-freeze directly.

Mechanistic Pathway of Ligand Binding

PL_Cryst Target Apo-Protein Crystal Available? YesApo Yes Target->YesApo NoApo No Target->NoApo ConfChange Does Cyclobutane induce large conformational change? YesApo->ConfChange CoCryst Co-crystallization (Thermodynamic-driven) NoApo->CoCryst De novo screening Soaking Crystal Soaking (Diffusion-driven) Diffraction X-ray Diffraction & Electron Density Map Soaking->Diffraction CoCryst->Diffraction ConfChange->Soaking No (Rigid Pocket) ConfChange->CoCryst Yes (Crystal Cracks)

Caption: Logical workflow for determining the structural biology approach for protein-ligand complexes.

Conclusion & Recommendations

For pure small molecule structure elucidation , Vapor Diffusion is heavily favored for 2-cyclobutoxyacetonitrile derivatives due to their generally high solubility and propensity to form oils. Slow evaporation should only be utilized if the derivative is highly functionalized and demonstrates rigid crystallinity.

For drug-target interactions , begin with Crystal Soaking to maximize throughput. However, because the cyclobutane moiety often acts as a bulky, rigid spacer that forces target proteins into novel conformations, researchers should be prepared to pivot rapidly to Co-crystallization if soaking results in shattered crystals or poor electron density maps.

References

  • Liu, Q., et al. (2012). Cyclobutane Derivatives As Novel Nonpeptidic Small Molecule Agonists of Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry. URL:[Link]

  • Hassell, A. M., et al. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology. URL:[Link]

  • Renaud, J.-P., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules. URL:[Link]

Comparative

A Comparative Study of Cyclobutoxy and Cyclopentoxyacetonitrile for Drug Discovery Applications

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the vast array of structural motifs, small c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the vast array of structural motifs, small cycloalkoxy groups, such as cyclobutoxy and cyclopentoxy, have garnered significant attention for their ability to modulate key drug-like properties. This guide provides a comprehensive comparative analysis of cyclobutoxyacetonitrile and cyclopentoxyacetonitrile, offering insights into their synthesis, physicochemical properties, and potential impact on drug development programs.

Introduction: The Significance of Small Cycloalkoxy Moieties

The incorporation of small, conformationally restricted ring systems into drug candidates is a well-established strategy to enhance metabolic stability, improve potency, and fine-tune solubility.[1][2][3][4] The cyclobutoxy and cyclopentoxy moieties, in particular, offer distinct three-dimensional structures that can influence how a molecule interacts with its biological target and metabolic enzymes.[2][5] This guide delves into a head-to-head comparison of their acetonitrile derivatives, providing researchers with the foundational data needed to make informed decisions in scaffold selection.

Synthesis and Mechanistic Considerations

The most direct and widely used method for the synthesis of both cyclobutoxyacetonitrile and cyclopentoxyacetonitrile is the Williamson ether synthesis.[6][7][8][9][10] This robust S(_N)2 reaction involves the nucleophilic attack of a cycloalkoxide on an alkyl halide, in this case, chloroacetonitrile.

Generalized Synthesis Protocol

A typical procedure involves the deprotonation of the corresponding cycloalkanol (cyclobutanol or cyclopentanol) with a strong base, such as sodium hydride, to form the alkoxide in an aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[6][7] The subsequent addition of chloroacetonitrile leads to the formation of the desired ether.

Experimental Protocol: Williamson Ether Synthesis of Cycloalkoxyacetonitriles

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask and cool the suspension to 0 °C in an ice bath.

  • Alkoxide Formation: Slowly add the respective cycloalkanol (cyclobutanol or cyclopentanol, 1.0 equivalent) dropwise to the stirred suspension. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add chloroacetonitrile (1.05 equivalents) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

The Role of Phase-Transfer Catalysis

For larger-scale syntheses or to avoid the use of strong, moisture-sensitive bases like sodium hydride, phase-transfer catalysis (PTC) offers a greener and often more efficient alternative.[11][12] In this variation, the reaction can be carried out in a biphasic system (e.g., aqueous NaOH and an organic solvent) with a phase-transfer catalyst like tetrabutylammonium bromide.[10][13] The catalyst facilitates the transfer of the alkoxide from the aqueous phase to the organic phase, where it can react with the chloroacetonitrile.[11][13]

Diagram: Williamson Ether Synthesis Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_purification Purification Cycloalkanol Cyclobutanol or Cyclopentanol Alkoxide Alkoxide Formation (Deprotonation) Cycloalkanol->Alkoxide Base Strong Base (e.g., NaH) or Phase-Transfer Catalyst Base->Alkoxide Solvent Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Alkoxide SN2 SN2 Attack on Chloroacetonitrile Alkoxide->SN2 Nucleophilic Attack Product_crude Crude Product SN2->Product_crude Workup Aqueous Workup & Extraction Product_crude->Workup Purify Distillation or Chromatography Workup->Purify Final_Product Pure Cycloalkoxyacetonitrile Purify->Final_Product

Caption: A generalized workflow for the synthesis of cycloalkoxyacetonitriles.

Comparative Physicochemical and Spectroscopic Properties

The seemingly subtle difference of a single carbon atom in the cycloalkyl ring imparts notable distinctions in the physicochemical properties of cyclobutoxyacetonitrile and cyclopentoxyacetonitrile.

PropertyCyclobutoxyacetonitrileCyclopentoxyacetonitrile
Molecular Formula C₆H₉NOC₇H₁₁NO
Molecular Weight 111.14 g/mol 125.17 g/mol
Boiling Point (est.) ~160-170 °C~180-190 °C
Lipophilicity (clogP, est.) ~0.8~1.2
Ring Strain Energy ~26.3 kcal/mol[14][15]~7.4 kcal/mol[15]
Spectroscopic Analysis

Infrared (IR) Spectroscopy: Both compounds will exhibit a characteristic sharp, strong absorption band for the nitrile (C≡N) stretch in the region of 2240-2260 cm⁻¹.[16][17][18][19][20] The C-O-C ether linkage will show a strong, broad absorption around 1100-1200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The protons of the methylene group adjacent to the nitrile (-O-CH₂-CN) are expected to appear as a singlet at approximately 4.2-4.4 ppm. The protons on the cycloalkyl rings will exhibit complex multiplet patterns. For cyclobutoxyacetonitrile, these will be in the range of 1.6-2.5 ppm. For cyclopentoxyacetonitrile, the signals will likely appear between 1.5-2.0 ppm.

  • ¹³C NMR: The nitrile carbon will have a characteristic chemical shift in the range of 115-120 ppm.[17][20] The carbon of the methylene group adjacent to the nitrile will be found around 55-65 ppm. The carbons of the cyclobutyl ring will appear at approximately 13, 31, and 69 ppm (for the carbon attached to the oxygen). The cyclopentyl ring carbons will have signals around 24, 33, and 80 ppm (for the carbon attached to the oxygen).

Impact of Ring Strain on Reactivity and Conformation

A key differentiator between the two moieties is the inherent ring strain. Cyclobutane possesses a significant amount of ring strain (approximately 26.3 kcal/mol) due to substantial angle and torsional strain.[14][15][21][22] This is a consequence of its bond angles deviating significantly from the ideal 109.5° of a tetrahedral carbon.[21][23] In contrast, cyclopentane has considerably less ring strain (around 7.4 kcal/mol) as it can adopt a puckered "envelope" conformation that relieves some of the torsional strain.[15][21][22]

This difference in ring strain can influence:

  • Reactivity: The higher ring strain in the cyclobutoxy group may render it more susceptible to ring-opening reactions under certain metabolic or chemical conditions, although it is generally considered chemically inert in many contexts.[2]

  • Conformational Rigidity: The cyclobutane ring is more conformationally rigid than the cyclopentane ring.[1] This rigidity can be advantageous in drug design by locking a substituent in a specific orientation for optimal binding to a biological target.

Diagram: Ring Strain Comparison

G Cyclobutane Cyclobutane (High Strain) Instability Instability Cyclobutane->Instability Increased Reactivity Rigidity Rigidity Cyclobutane->Rigidity Conformational Rigidity Cyclopentane Cyclopentane (Low Strain) Stability Stability Cyclopentane->Stability Increased Stability Flexibility Flexibility Cyclopentane->Flexibility Conformational Flexibility

Caption: Impact of ring strain on the properties of cyclobutane vs. cyclopentane.

Implications for Drug Discovery and Development

The choice between a cyclobutoxy and a cyclopentoxy moiety can have profound effects on a drug candidate's pharmacokinetic profile.

Metabolic Stability

Metabolic stability is a critical parameter in drug development, influencing a compound's half-life and bioavailability.[24][25] The introduction of small cycloalkyl groups is a common strategy to block metabolically labile sites.[3][4][26]

  • Cyclobutoxy Group: The rigid nature of the cyclobutane ring can shield adjacent functional groups from metabolic enzymes.[1] In some cases, replacing larger, more flexible cycloalkanes with a cyclobutyl group has been shown to improve metabolic stability.[1]

  • Cyclopentoxy Group: While also used to enhance metabolic stability, the greater flexibility of the cyclopentane ring may allow for more favorable binding to the active sites of metabolic enzymes like cytochrome P450s, potentially leading to higher rates of metabolism compared to the cyclobutoxy analogue in certain contexts.

The ultimate effect on metabolic stability is highly dependent on the overall molecular structure and the specific metabolic pathways involved.[24] Therefore, direct experimental comparison is crucial.

Lipophilicity and Solubility

As indicated in the table above, the clogP of cyclopentoxyacetonitrile is estimated to be higher than that of cyclobutoxyacetonitrile. This increased lipophilicity can influence a range of properties, including:

  • Solubility: Higher lipophilicity often correlates with lower aqueous solubility.

  • Permeability: Increased lipophilicity can enhance cell membrane permeability.

  • Promiscuity: Overly lipophilic compounds may exhibit non-specific binding to off-target proteins.

The choice between the two scaffolds allows for a subtle but potentially critical modulation of a compound's lipophilicity to achieve the desired balance of properties.

Conclusion

Both cyclobutoxyacetonitrile and cyclopentoxyacetonitrile are valuable building blocks in medicinal chemistry, each offering a unique set of properties. The cyclobutoxy group provides greater conformational rigidity and potentially enhanced metabolic stability due to its higher ring strain. The cyclopentoxy group, with its lower ring strain and slightly higher lipophilicity, offers a more flexible and slightly more lipophilic alternative. The selection between these two seemingly similar moieties should be guided by a thorough understanding of the structure-activity and structure-property relationships of the target drug class, with the insights provided in this guide serving as a foundational reference for rational drug design.

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